2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILVMCZSXIINLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306795 | |
| Record name | 2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-83-2 | |
| Record name | 21744-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
CAS Number: 21744-83-2
This technical guide provides a comprehensive overview of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthetic routes, and explores the significant biological activities associated with its structural class, particularly in the context of cancer therapy.
Compound Properties
2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a solid organic compound with the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 21744-83-2 | [3] |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| InChI | 1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | [3] |
| SMILES | CC1OC2=CC=CC=C2N(C1=O) |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol from 2-Aminophenol
This protocol is a logical extension of general methods for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones.
Reaction Scheme:
Materials:
-
2-Aminophenol
-
2-Chloropropionyl chloride
-
Anhydrous base (e.g., triethylamine, pyridine, or potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) and the anhydrous base (2.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield pure 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Biological Activity and Therapeutic Potential
While specific biological data for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is limited, the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has emerged as a promising scaffold in drug discovery, particularly in oncology. These compounds have been identified as potent inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells, especially in hematologic malignancies.
Quantitative Data for CDK9 Inhibition by a Derivative:
| Compound | Target | IC₅₀ (nM) | Cell Line |
| Compound 32k (a derivative) | CDK9 | Data not specified in abstract | MV4-11 (Acute Myeloid Leukemia) |
Note: The specific IC₅₀ value for compound 32k was not available in the abstract, but it was identified as a potent and selective inhibitor.
Dual Inhibition of PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain derivatives of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been shown to be potent dual inhibitors of PI3K and mTOR.
Quantitative Data for PI3K/mTOR Inhibition by a Derivative:
| Compound | Target | IC₅₀ (nM) |
| Compound 8d-1 (a derivative) | PI3Kα | 0.63 |
Experimental Protocol: In Vitro CDK9 Kinase Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of compounds against CDK9, adapted from common kinase assay principles.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate for CDK9
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).
-
Enzyme Addition: Add 2 µL of the CDK9/Cyclin T1 enzyme solution in kinase buffer.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km value for CDK9.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
CDK9 Signaling Pathway and Inhibition
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in the regulation of gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and promoting transcriptional elongation. Inhibition of CDK9 by compounds such as 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives blocks this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, thereby inducing apoptosis in cancer cells.
Caption: Inhibition of the CDK9 signaling pathway by a 2H-benzo[b]oxazin-3(4H)-one derivative.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. Dual inhibitors targeting both PI3K and mTOR, such as certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, can effectively shut down this pro-survival pathway.
Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by a 2H-benzo[b]oxazin-3(4H)-one derivative.
Conclusion
2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to a class of compounds with significant therapeutic potential, particularly in the field of oncology. The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has proven to be a valuable template for the design of potent and selective inhibitors of key cancer-related signaling pathways, including the CDK9 and PI3K/Akt/mTOR pathways. Further investigation into the synthesis and biological evaluation of specific derivatives, such as 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, is warranted to fully elucidate their therapeutic utility. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working with this promising class of molecules.
An In-depth Technical Guide to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this heterocyclic compound. While complete experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information on its identity, proposes a synthetic route based on related derivatives, and discusses the structural characteristics and biological significance of the broader benzoxazinone class.
Molecular Identity and Properties
2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic organic compound featuring a benzene ring fused to a 1,4-oxazine-3-one ring, with a methyl group at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| CAS Number | 21744-83-2 | [3] |
| Appearance | Solid (predicted) | [3] |
| InChI | 1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | [3] |
| SMILES | CC1OC2=CC=CC=C2N(C1=O) | [3] |
Synthesis and Experimental Protocols
A microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-ones has been described. This method proceeds via a Smiles rearrangement and offers a potential route to the target molecule if an appropriate starting material is used.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Molecular Structure and Characterization
Detailed spectroscopic and crystallographic data for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one are not available in the surveyed literature. To provide insight into its molecular structure, data for a closely related derivative and a similar benzoxazinone analog are presented.
Spectroscopic Data of a Related Derivative
Spectroscopic data has been reported for (2R)-7-chloro-2-methyl-4-([tetrahydrofuran-2-yl]methyl)-2H-benzo[b][1][2]oxazin-3(4H)-one, which shares the same core heterocyclic structure.
| Spectroscopic Data for a Substituted Derivative | |
| Infrared (IR) | ν/cm⁻¹: 3357, 3079, 2969, 2870, 1688, 1590, 1498, 1392, 1296, 1012, 863, 807, 719 |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.62–1.69 (m, 1H), 1.89–1.96 (m, 3H), 3.70–3.78 (m, 3H), 4.15–4.18 (m, 2H), 4.57–4.62 (q, J = 6.8 Hz, 1H), 6.94 (t, J = 3.6, 2.0 Hz, 2H), 7.20–7.28 (dd, J = 17.2, 8.8 Hz, 1H) |
For the target molecule, 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, one would expect characteristic IR absorption for the amide C=O stretch (around 1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹). The ¹H NMR spectrum would be expected to show a doublet for the methyl group at the 2-position, a quartet for the proton at the 2-position, signals for the aromatic protons, and a broad singlet for the N-H proton.
Crystallographic Data of a Structural Analog
While a crystal structure for the title compound is not available, the crystal structure of 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one provides valuable information about the conformation of the benzoxazinone ring system. The oxazine ring in this analog adopts a twisted-boat conformation.
| Crystallographic Data for 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one | |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1497 (3) |
| b (Å) | 14.7052 (5) |
| c (Å) | 10.0037 (3) |
| β (°) | 97.051 (1) |
| Volume (ų) | 1335.80 (7) |
| Z | 4 |
This data suggests that the heterocyclic ring of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is also likely to be non-planar.
Molecular Structure Diagram:
2-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives. The information is compiled from the existing scientific literature and is intended to serve as a resource for researchers in medicinal chemistry and drug discovery.
Introduction
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[3] Derivatives incorporating this core structure have been investigated for their potential as anticancer, anti-inflammatory, antifungal, and antimicrobial agents.[3][4][5] This review focuses on the 2-methyl substituted derivative, 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, providing a summary of synthetic approaches and the biological context provided by related compounds.
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively detailed in the reviewed literature, a general and plausible synthetic route can be extrapolated from the synthesis of the parent 2H-benzo[b][1][2]oxazin-3(4H)-one and its other 2-substituted analogs. The most common approach involves the condensation of a 2-aminophenol with a 2-halopropionyl halide or ester.
General Synthetic Workflow
References
- 1. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ejppri.eg.net [ejppri.eg.net]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Overview
Spectroscopic Profile of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. Due to the limited availability of published spectroscopic data for this specific compound, this document presents key identification information and complements it with data from closely related analogues to provide a reference framework for researchers.
Compound Identification
2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a methyl group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| CAS Number | 21744-83-2 | [2] |
| Canonical SMILES | CC1OC2=CC=CC=C2NC1=O | [2] |
| InChI Key | PILVMCZSXIINLV-UHFFFAOYSA-N | [2] |
Spectroscopic Data Summary
A comprehensive search of scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This suggests that while the compound is commercially available, its full spectroscopic characterization has not been widely published.
To provide a useful reference, the following sections present spectroscopic data for a closely related structural isomer, 2-Methyl-4H-benzo[d][1]oxazin-4-one , for which detailed data is available. Researchers should exercise caution and use this information as a comparative guide only.
Spectroscopic Data for 2-Methyl-4H-benzo[d][1][3]oxazin-4-one (Isomer)
The data presented below is for the structural isomer, 2-Methyl-4H-benzo[d][1]oxazin-4-one, and is intended to provide an example of the expected spectral features.
¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)[3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.29 | dd | 7.5, 1.6 | Aromatic H |
| 7.78 | ddd | 8.4, 7.1, 1.6 | Aromatic H |
| 7.69 | d | 8.4 | Aromatic H |
| 7.48 | ddd | 8.1, 7.1, 1.2 | Aromatic H |
| 2.60 | s | - | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data (101 MHz, CDCl₃)[3]
| Chemical Shift (δ) ppm | Assignment |
| 164.1 | C=O |
| 153.2 | Aromatic C |
| 149.4 | Aromatic C |
| 134.9 | Aromatic C-H |
| 127.0 | Aromatic C-H |
| 126.5 | Aromatic C-H |
| 126.3 | Aromatic C-H |
| 120.3 | Aromatic C |
| 22.2 | -CH₃ |
Infrared (IR) Spectroscopy Data (Thin Film)[3]
| Wavenumber (cm⁻¹) | Assignment |
| 1700 | C=O (carbonyl) stretch |
| 1624 | C=N or C=C stretch |
Mass Spectrometry (MS) Data
| m/z | Assignment |
| 162.0553 | [M+H]⁺ |
Experimental Protocols
While specific experimental protocols for the target compound are not available, the following provides a general methodology for acquiring spectroscopic data for benzoxazinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a 45-degree pulse width and a longer relaxation delay (2-5 seconds). A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method : Dissolve the sample in a volatile solvent, cast a thin film on a suitable IR-transparent window (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition : Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Workflow and Data Analysis Visualization
The following diagrams illustrate a typical workflow for the synthesis and spectroscopic characterization of a target compound like 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: General workflow for synthesis and spectroscopic analysis.
Caption: Relationship between spectroscopic data and structural information.
Biological activity of benzoxazinone derivatives
A Comprehensive Technical Guide to the Biological Activity of Benzoxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities of benzoxazinone derivatives. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Anticancer Activity
Benzoxazinone derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.
Quantitative Anticancer Activity Data
The cytotoxic effects of various benzoxazinone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 7 | HepG2 (Liver) | < 10 | [1] |
| Derivative 7 | MCF-7 (Breast) | < 10 | [1] |
| Derivative 7 | HCT-29 (Colon) | < 10 | [1] |
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | |
| Compound 2 | A549 (Lung) | 24.0 ± 3.46 | |
| Compound 2 | C6 (Glioma) | 23.33 ± 2.08 | |
| Compound 3 | A549 (Lung) | 28.0 ± 1.0 | |
| Compound 3 | C6 (Glioma) | 49.33 ± 1.15 | |
| Compound 10 | A549 (Lung) | 29.67 ± 5.51 | |
| Compound 10 | C6 (Glioma) | 12.33 ± 4.93 | |
| Compound 9 | A549 (Lung) | 51.5 ± 4.95 | |
| Compound 9 | C6 (Glioma) | 25.33 ± 1.53 | |
| Compound c18 | Huh-7 (Liver) | 19.05 | [2] |
| Compound c5 | Huh-7 (Liver) | 28.48 | [2] |
| Compound c16 | Huh-7 (Liver) | 31.87 | [2] |
| Compound c14 | Huh-7 (Liver) | 32.60 | [2] |
| Compound 2b | MCF-7 (Breast) | 2.27 | [3] |
| Compound 4b | MCF-7 (Breast) | 3.26 | [3] |
| Compound 2b | HCT-116 (Colon) | 4.44 | [3] |
| Compound 4b | HCT-116 (Colon) | 7.63 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Benzoxazinone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000 to 100,000 cells per well.[4]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the medium.
-
Add 100 µL of fresh medium containing serial dilutions of the benzoxazinone derivatives to the respective wells.[4]
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: Induction of Apoptosis
Several benzoxazinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the modulation of key regulatory proteins in the apoptotic pathway, such as p53 and caspases.[1][6] Some derivatives have been shown to cause a significant increase in the expression of p53 and caspase-3, leading to the activation of the apoptotic cascade.[1] Additionally, they can interfere with the cell cycle by reducing the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1).[1]
Caption: Apoptotic pathway induced by benzoxazinone derivatives.
Anti-inflammatory Activity
Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and signaling pathways.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of benzoxazinone derivatives has been quantified through various assays, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Compound 3e | COX-2 | 0.57 | [1][6] |
| Compound 3f | COX-2 | 0.61 | [1][6] |
| Compound 3r | COX-2 | 0.72 | [1][6] |
| Compound 3s | COX-2 | 0.68 | [1][6] |
| Compound 3g | IL-6 | 5.09 ± 0.88 | [4] |
| Compound 3d | IL-6 | 5.43 ± 0.51 | [4] |
| Compound 3c | IL-6 | 10.14 ± 0.08 | [4] |
| Compound 27 | TNF-α | 7.83 ± 0.95 | [7][8] |
| Compound 27 | IL-1β | 15.84 ± 0.82 | [7][8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Benzoxazinone derivatives
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the benzoxazinone derivatives intraperitoneally or orally to the test groups of rats.[9] The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[9]
-
Induction of Edema: After a specific time (e.g., 30 minutes) following compound administration, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
The degree of edema is assessed by the difference in paw volume before and after carrageenan treatment.[9]
-
Signaling Pathway: Inhibition of NF-κB
The transcription factor NF-κB plays a crucial role in regulating the immune response to infection and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Benzoxazinone derivatives can exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Benzoxazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
| Compound 1 | Klebsiella pneumoniae | 6 | [10] |
| Compound 1 | Staphylococcus aureus | 9 | [10] |
| Compound 1 | Pseudomonas aeruginosa | 9 | [10] |
| Compound 2 | Klebsiella pneumoniae | 6 | [10] |
| Compound 2 | Staphylococcus aureus | 6 | [10] |
| Compound 2 | Pseudomonas aeruginosa | 6 | [10] |
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 13a | Candida strains (GM) | 28.5 | [3] |
| Compound 14a | Candida strains (GM) | 47.2 | [3] |
| Compound 17a | Candida strains (GM) | 50.7 | [3] |
| BTA3 | C. parapsilosis | 32 | [11] |
| BTA3 | C. albicans | 64 | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzoxazinone derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism from a pure overnight culture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the benzoxazinone derivative.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of benzoxazinone derivatives are still under investigation, but potential modes of action include the inhibition of bacterial cell wall synthesis and the disruption of the fungal cell membrane.
Caption: Proposed antimicrobial mechanisms of action.
Enzyme Inhibitory Activity
Benzoxazinone derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Quantitative Enzyme Inhibitory Activity Data
The inhibitory activity of benzoxazinone derivatives against various enzymes is presented below.
| Compound/Derivative | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Compound 1-18 | α-Chymotrypsin | 6.5 - 341.1 | 4.7 - 341.2 | [8] |
| Compound 3a | Aldose Reductase | 0.082 | - | [4][7] |
| Compound 3b | Aldose Reductase | 0.52 ± 0.04 | - | [6] |
| Compound 3l | Aldose Reductase | 0.19 ± 0.03 | - | [6] |
| Compound 7a | Acetylcholinesterase | - | 20.3 ± 0.9 | [10] |
| Compound 7d | Acetylcholinesterase | - | 20.2 ± 0.9 | [10] |
| Compound 3 | Human Leukocyte Elastase | - | 0.0018 | [11] |
| Compound 2 | Cathepsin G | 0.84 ± 0.11 | - | [5] |
Experimental Protocol: α-Chymotrypsin Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the serine protease α-chymotrypsin.
Materials:
-
α-Chymotrypsin solution
-
Substrate solution (e.g., N-Benzoyl-L-Tyrosine Ethyl Ester, BTEE)
-
Buffer solution (e.g., 80 mM Tris-HCl, pH 7.8)
-
Benzoxazinone derivatives
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, mix the buffer solution and the substrate solution.
-
-
Enzyme and Inhibitor Incubation:
-
Pre-incubate the α-chymotrypsin enzyme with various concentrations of the benzoxazinone derivative for a specific time.
-
-
Initiation of Reaction:
-
Add the enzyme-inhibitor mixture to the cuvette containing the substrate to start the reaction.
-
-
Absorbance Measurement:
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time using a spectrophotometer.[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
Mechanism of Serine Protease Inhibition
Benzoxazinones act as competitive, alternate substrate inhibitors of serine proteases like human leukocyte elastase.[1] They inhibit the enzyme through a two-step process involving acylation and slow deacylation. The benzoxazinone derivative first binds to the active site of the enzyme and acylates a key serine residue, forming a stable acyl-enzyme intermediate. This intermediate is then hydrolyzed very slowly, effectively inactivating the enzyme.
Caption: Mechanism of serine protease inhibition.
References
- 1. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Pharmacological Profile of the Benzoxazinone Core: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the pharmacological properties of the benzoxazinone scaffold. It is important to note that specific data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is limited in the current scientific literature. The information presented herein is aggregated from studies on various benzoxazinone derivatives and is intended to serve as a foundational guide for research and development involving this class of compounds.
Introduction
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4][5] The rigid bicyclic structure of the benzoxazinone core serves as a versatile scaffold for the development of novel therapeutic agents. This guide summarizes the current understanding of the pharmacological profile of benzoxazinone derivatives, with a focus on their synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of the Benzoxazinone Core
The synthesis of the benzoxazinone scaffold is typically achieved through the cyclization of anthranilic acid derivatives. A common method involves the reaction of an anthranilic acid with an acid anhydride or acid chloride.[4] For instance, 2-methyl-substituted 3,1-(4H)-benzoxazin-4-ones can be prepared by heating anthranilic acid with acetic anhydride.[4] Variations of this method allow for the introduction of different substituents on the benzoxazinone ring, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one
A representative protocol for the synthesis of a benzoxazinone derivative is the preparation of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one from 4-nitroanthranilic acid and acetic anhydride.[6][7]
-
Reaction Setup: 4-nitroanthranilic acid (0.01 mol) is taken in acetic anhydride (50 ml).
-
Reflux: The mixture is refluxed for a specified period.
-
Work-up: The reaction mixture is cooled and then poured into crushed ice with stirring.
-
Isolation: The resulting solid is filtered, dried, and recrystallized from a suitable solvent like ethanol.[6][7]
Synthesis of a 2-methyl-benzoxazinone derivative.
Pharmacological Activities
Benzoxazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Numerous studies have highlighted the potential of benzoxazinone derivatives as anticancer agents.[2][8][9][10][11][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/Effect) | Reference(s) |
| 4-phenyl-2H-benzo[b][13][14]oxazin-3(4H)-one derivative (8d-1) | HeLa, A549 | IC50 = 0.63 nM (PI3Kα) | [12] |
| 2H-benzo[b][13][14]oxazin-3(4H)-one derivatives | MV4-11 (hematologic malignancy) | Selective CDK9 inhibition, induction of apoptosis | [15] |
| Nitro substituted benzoxazinones (3a, 3c, 3k) | HeLa | Inhibition of cell viability (28.54% - 44.67%) | [10] |
| Eugenol-derived benzoxazines | Murine fibrosarcoma | Reduction in cancer incidence and tumor weight | [9] |
| Azlactone–benzoxazinone hybrids | MCF-7 | Cytotoxic activity | [16] |
The anticancer mechanism of some benzoxazinone derivatives involves the induction of apoptosis through the upregulation of p53 and caspase-3, and in some cases, the inhibition of topoisomerase II and cyclin-dependent kinase 1 (CDK1).[8] Other derivatives act as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[12]
Anticancer signaling pathways targeted by benzoxazinones.
Anti-inflammatory Activity
Benzoxazinone derivatives have been investigated for their anti-inflammatory properties.[5][17][18][19][20][21] Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have been shown to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial cells.[20] The mechanism of action for some of these compounds involves the activation of the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress and inflammation.[20]
Table 2: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives
| Compound/Derivative Class | Model | Reported Activity | Reference(s) |
| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | LPS-induced BV-2 cells | Reduced NO production, decreased pro-inflammatory cytokines | [20] |
| Benzoxazolone derivatives (3c, 3d, 3g) | In vitro IL-6 inhibition | IC50 values of 10.14, 5.43, and 5.09 µM, respectively | [21] |
| Benzoxazinoids from Coix lachryma-jobi | Rat mast cells | Inhibition of histamine release | [18] |
Enzyme Inhibition
Benzoxazinones are known to inhibit various enzymes, which contributes to their therapeutic potential.
-
Serine Protease Inhibition: A number of 4H-3,1-benzoxazin-4-ones are competitive, alternate substrate inhibitors of serine proteases like human leukocyte elastase (HLE) and α-chymotrypsin.[22][23] The inhibitory mechanism involves acylation of the enzyme's active site.[23]
-
Aldose Reductase Inhibition: Dihydrobenzoxazinone derivatives have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.[14] Some of these compounds also exhibit antioxidant activity.[14]
-
Other Enzyme Targets: Various benzoxazinone derivatives have been reported to inhibit other enzymes such as paraoxonase 1.[13]
Table 3: Enzyme Inhibitory Activity of Selected Benzoxazinone Derivatives
| Compound/Derivative Class | Enzyme Target | Reported Activity (IC50/Ki) | Reference(s) |
| Benzoxazinones (compounds 1-18) | α-chymotrypsin | IC50 = 6.5 - 341.1 µM | [22] |
| Dihydrobenzoxazinone derivatives | Aldose Reductase (ALR2) | IC50 = 0.082 - 0.308 µM | [14] |
| 1-(2,3,4,5,6)-pentamethylbenzyl-3-(6,8-dimethyl-2H-chromen-2-one-4-yl))benzimidazolium chloride (Compound 14) | Paraoxonase 1 (PON1) | IC50 = 7.84 µM | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of benzoxazinone derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazinone derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
General workflow for an in vitro cytotoxicity assay.
Conclusion
The benzoxazinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The synthetic accessibility of this core allows for extensive structural modifications, leading to the identification of potent and selective agents for various therapeutic targets. While the pharmacological profile of the specific compound 2-Methyl-2H-benzo[b]oxazin-3(4H)-one remains to be fully elucidated, the broader class of benzoxazinones holds significant promise for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to explore the full therapeutic potential of this versatile class of compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. ijfans.org [ijfans.org]
- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of benzoxazinoids from roots of Coix lachryma-jobi var. ma-yuen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 21. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoxazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinones, a class of heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. Their diverse biological activities, ranging from herbicidal and antimicrobial to anticancer and anti-inflammatory properties, have established them as a privileged scaffold in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzoxazinones, detailing key synthetic milestones, quantitative biological data, and the intricate signaling pathways they modulate.
Discovery and Historical Milestones
The journey of benzoxazinones began in the early 20th century with synthetic explorations, followed by their discovery as naturally occurring defense compounds in plants.
The Dawn of Synthetic Benzoxazinones
The first synthesis of a benzoxazinone derivative was documented in 1902 by Heller and Fiesselmann. They reported the formation of 2-aryl-4H-3,1-benzoxazin-4-ones through the reaction of anthranilic acid with aroyl chlorides in the presence of pyridine.[1] This foundational work laid the groundwork for the chemical synthesis of this heterocyclic system.
A significant advancement in the broader benzoxazine field came in 1944 when Holly and Cope successfully synthesized the parent 4H-3,1-benzoxazine ring system.[2] Their method involved the condensation of a primary amine, a phenol, and formaldehyde, a reaction now recognized as a Mannich-type condensation. While not a benzoxazinone, this discovery was crucial for the development of related heterocyclic structures.
Nature's Own: The Discovery of Benzoxazinoids
In the mid-20th century, the focus shifted from purely synthetic chemistry to the natural world. In the 1950s and 1960s, researchers investigating the natural resistance of rye plants to fungal pathogens and insects led to the isolation and characterization of a group of naturally occurring benzoxazinones, termed benzoxazinoids.[3]
Key discoveries from this era include:
-
2(3)-Benzoxazolinone: In 1955, Virtanen and Hietala identified 2(3)-benzoxazolinone as an anti-Fusarium factor in rye seedlings.[4]
-
DIBOA and DIMBOA: Subsequent research by Hietala and Virtanen in the early 1960s led to the isolation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative (DIMBOA) from rye.[2] These compounds were recognized for their role in plant defense.
These discoveries in plants opened up a new chapter in benzoxazinone research, highlighting their ecological significance and potential for agricultural applications.
Key Experimental Protocols
This section provides a detailed look at the seminal synthetic methods that were instrumental in the development of benzoxazinone chemistry.
Heller and Fiesselmann's Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones (1902)
Objective: To synthesize 2-aryl-4H-3,1-benzoxazin-4-one derivatives.
Methodology:
-
Anthranilic acid is dissolved in pyridine.
-
An excess of an aroyl chloride (e.g., benzoyl chloride) is added to the solution.
-
The reaction mixture is heated.
-
The product, a 2-aryl-4H-3,1-benzoxazin-4-one, is isolated and purified.
Reaction Scheme:
Figure 1: Heller and Fiesselmann Synthesis (1902).
Holly and Cope's Synthesis of the 4H-3,1-Benzoxazine Ring (1944)
Objective: To synthesize the parent 4H-3,1-benzoxazine ring system.
Methodology:
-
A primary amine, a phenol, and formaldehyde are condensed together.
-
The reaction proceeds via a Mannich-type condensation mechanism.
-
The resulting 4H-3,1-benzoxazine is then isolated.
Reaction Scheme:
Figure 2: Holly and Cope Synthesis (1944).
Biological Activities and Quantitative Data
Benzoxazinone derivatives exhibit a wide array of biological activities. The following tables summarize key quantitative data from various studies.
Herbicidal Activity
Benzoxazinones and their derivatives have shown significant potential as natural herbicides.
| Compound | Target Species | IC50 (µM) | Reference |
| D-DIBOA | Echinochloa crus-galli | ~250 | [5] |
| D-DIBOA | Lolium rigidum | ~300 | [6] |
| 7F-D-DIBOA | Avena fatua | ~150 | [7] |
| Compound 3 (sulfur analog) | Wheat coleoptile elongation | 211.1 | [5] |
Antimicrobial Activity
The antimicrobial properties of benzoxazinones have been extensively studied against various pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 (7-Chloro-2-Methyl-4H-benzo[d]-[1][8]-Oxazin-4-one) | Klebsiella pneumonia | 6-9 | [9] |
| Compound 2 (3-Amino-7-Chloro-2-Methyl-3H-Quinazolin-4-One) | Staphylococcus aureus | 6-9 | [9] |
| Benzoxazole derivative IIIa | Escherichia coli | 15.6 - 500 | [10] |
| Benzoxazole derivative IIIe | Candida albicans | 15.6 - 500 | [10] |
Anticancer Activity
Numerous benzoxazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 7 | HepG2 (Liver) | < 10 | [11] |
| Derivative 15 | MCF-7 (Breast) | < 10 | [11] |
| Compound 3c | HeLa (Cervical) | ~20 | [12] |
| Compound 19 | SNB-75 (CNS) | - | [13] |
| Compound 20 | SNB-75 (CNS) | - | [13] |
Enzyme Inhibition
Benzoxazinones are also known to inhibit various enzymes, including those involved in cancer progression and inflammation.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 8d-1 | PI3Kα | 0.63 | [8] |
| NVP-BEZ235 | mTOR | 20.7 | [] |
| GDC-0941 | PI3Kα | 3 | [15] |
| PD05 | Human Neutrophil Elastase | < Sivelestat (control) | [6] |
| Inhibitor 2 | Cathepsin G | 840 | [16] |
Signaling Pathways and Mechanisms of Action
Benzoxazinones exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of some of the key pathways involved.
Inhibition of the PI3K/Akt/mTOR Pathway
Several benzoxazinone derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Figure 3: Benzoxazinone Inhibition of PI3K/Akt/mTOR Pathway.
Induction of Apoptosis
Many anticancer benzoxazinones exert their effects by inducing programmed cell death, or apoptosis.
Figure 4: Benzoxazinone-Induced Apoptosis.
Conclusion
The field of benzoxazinone research has evolved significantly from its origins in synthetic organic chemistry to its current status as a key area in drug discovery and agricultural science. The versatility of the benzoxazinone scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, continues to drive the development of novel therapeutic agents and environmentally friendly agrochemicals. This technical guide serves as a foundational resource for researchers, providing a historical context, key experimental insights, and a summary of the vast biological potential of this remarkable class of compounds.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4H-1,3-Benzoxazine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] New herbicide models from benzoxazinones: aromatic ring functionalization effects. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adooq.com [adooq.com]
- 16. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives
Abstract
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific mechanistic data for the parent compound, 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, is not extensively available in public literature, a considerable body of research exists for its various derivatives. This technical guide provides a comprehensive overview of the known mechanisms of action for this class of compounds, targeting researchers, scientists, and drug development professionals. The guide details their roles as inhibitors of key cancer-related kinases such as CDK9 and PI3K/mTOR, their capacity to induce programmed cell death through apoptosis and autophagy, and their anti-inflammatory properties via activation of the Nrf2-HO-1 signaling pathway. This document synthesizes quantitative data, presents detailed experimental protocols for key assays, and provides visual diagrams of the implicated signaling pathways to facilitate a deeper understanding of the therapeutic potential of 2H-benzo[b]oxazin-3(4H)-one derivatives.
Introduction
The 2H-benzo[b]oxazin-3(4H)-one core is a bicyclic heterocyclic system that serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, demonstrating potential in oncology, immunology, and neurodegenerative diseases. This guide focuses on the elucidated mechanisms of action of these derivatives, providing a foundational understanding for further research and development in this area.
Anticancer Mechanisms of Action
Derivatives of 2H-benzo[b]oxazin-3(4H)-one have emerged as promising anticancer agents through their interaction with several key cellular pathways that regulate cell cycle, proliferation, and survival.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a critical regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc, ultimately inducing apoptosis in cancer cells.[1]
Signaling Pathway:
Quantitative Data:
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 32k | CDK9 | Not Specified | MV4-11 | [1] |
Dual Inhibition of PI3K/mTOR Pathway
Certain 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been shown to be potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Signaling Pathway:
Quantitative Data:
| Compound | Target | IC50 (nM) | Reference |
| 8d-1 | PI3Kα | 0.63 | [3] |
Induction of Apoptosis and Autophagy
Several derivatives of 2H-benzo[b]oxazin-3(4H)-one have been demonstrated to induce programmed cell death in cancer cells through both apoptosis and autophagy.[4] This can be a consequence of various upstream effects, including DNA damage.
Logical Relationship:
Anti-inflammatory Mechanism of Action
Activation of the Nrf2-HO-1 Pathway
Derivatives of 2H-1,4-benzoxazin-3(4H)-one functionalized with a 1,2,3-triazole moiety have been shown to exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[2][5] This pathway is a key regulator of the cellular antioxidant response. Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these compounds promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1 and a reduction in reactive oxygen species (ROS).[5]
Signaling Pathway:
Quantitative Data:
| Compound | Concentration | Effect | Cell Line | Reference |
| e2, e16, e20 | 10 µM | Significant reduction in LPS-induced NO production | BV-2 | [5] |
| e2, e16, e20 | 10 µM | Significant reduction in intracellular ROS levels | BV-2 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 2H-benzo[b]oxazin-3(4H)-one derivatives.
Cell Viability Assay (MTT Assay)
Experimental Workflow:
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2H-benzo[b]oxazin-3(4H)-one derivative and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Apoptosis and Autophagy Markers
Experimental Workflow:
Protocol:
-
Treat cells with the compound of interest for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, LC3-I/II, p-Akt, p-mTOR, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay (CDK9 or PI3K)
Protocol (General):
-
Prepare a reaction buffer specific for the kinase of interest.
-
Add the kinase, the test compound at various concentrations, and a suitable substrate to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ for CDK9 or HTRF for PI3K).
-
Calculate the percent inhibition and determine the IC50 value.
Nrf2 Nuclear Translocation by Immunofluorescence
Protocol:
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with the test compound for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Conclusion
The 2H-benzo[b]oxazin-3(4H)-one scaffold represents a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities, including anticancer and anti-inflammatory effects, through the modulation of critical cellular signaling pathways. This guide provides a foundational understanding of these mechanisms and the experimental approaches used to elucidate them. Further research into the specific activities of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and the continued exploration of its derivatives are warranted to fully realize the therapeutic potential of this chemical class.
References
- 1. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Silico Modeling of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide for Drug Discovery Professionals
Introduction
2-Methyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of the parent 2H-benzo[b][1][2]oxazin-3(4H)-one have demonstrated potential as anticancer, antiplatelet, and antimicrobial agents.[3][4] The exploration of these compounds through in silico modeling offers a powerful, cost-effective, and rapid approach to elucidate their mechanism of action, predict their biological activity, and guide the design of more potent and selective analogs. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, aimed at researchers, scientists, and drug development professionals.
In Silico Drug Discovery Workflow
Computational drug discovery, or in silico modeling, plays a pivotal role in modern pharmaceutical research by accelerating the identification and optimization of lead compounds.[2][5] The general workflow involves a series of computational techniques to predict the interaction of a small molecule with a biological target.
Target Identification and Ligand Preparation
The initial step in structure-based drug design is the identification of a relevant biological target. Based on the activities of related benzoxazinone derivatives, Cyclin-Dependent Kinase 9 (CDK9) has been identified as a potential therapeutic target in hematologic malignancies.[6] For this hypothetical study, we will consider CDK9 as the target protein for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
The three-dimensional structure of the ligand, 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, is generated and optimized using computational chemistry software. This involves creating the 2D structure and converting it to a 3D model, followed by energy minimization to obtain a stable conformation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2][7] This technique is instrumental in understanding the binding mode and affinity of a compound within the active site of a protein.
Experimental Protocol: Molecular Docking
-
Protein Preparation: The crystal structure of the target protein (e.g., CDK9) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is prepared by assigning partial charges and defining rotatable bonds.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore possible binding poses of the ligand within the receptor's active site.
-
Pose Analysis and Scoring: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.[7]
| Parameter | Value | Description |
| Target Protein | CDK9/Cyclin T1 | PDB ID: 4BCF |
| Ligand | 2-Methyl-2H-benzo[b]oxazin-3(4H)-one | - |
| Docking Software | AutoDock Vina | Widely used docking program |
| Binding Energy (Hypothetical) | -8.5 kcal/mol | Estimated binding affinity |
| Interacting Residues (Hypothetical) | Cys106, Asp167 | Key amino acids in the binding site |
Table 1: Hypothetical Molecular Docking Parameters and Results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time.[1][2][8] These simulations can be used to assess the stability of the docked pose and to characterize the interactions at an atomic level.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The docked protein-ligand complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.[9]
-
Minimization: The energy of the system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).[9]
-
Production Run: The production MD simulation is run for a specified period (e.g., 100 ns) to generate a trajectory of the complex's motion.
-
Trajectory Analysis: The trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.
| Parameter | Value | Description |
| Simulation Software | GROMACS | A popular MD simulation package[10] |
| Force Field | CHARMM36 | A set of parameters to describe the system's energy[9] |
| Simulation Time | 100 ns | Duration of the production run |
| RMSD of Ligand (Hypothetical) | < 2 Å | Indicates stability of the ligand in the binding pocket |
| Key Interactions (Hypothetical) | Stable H-bond with Cys106 | Persistent interaction observed during the simulation |
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Analysis.
References
- 1. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 2. dockdynamics.com [dockdynamics.com]
- 3. Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
Application Notes and Protocols for the Synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the acylation of 2-aminophenol with 2-chloropropionyl chloride to yield the intermediate, N-(2-hydroxyphenyl)-2-chloropropanamide. Subsequent intramolecular cyclization of this intermediate under basic conditions affords the target compound. This method circumvents the use of anthranilic acid, which predominantly yields the isomeric 3,1-benzoxazin-4-one structure.
Introduction
Benzoxazinone scaffolds are prevalent in a variety of biologically active molecules and serve as important building blocks in the synthesis of more complex pharmaceutical agents. The specific isomer, 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, is of particular interest for its potential applications in drug discovery programs. The synthetic route detailed herein provides a reliable and accessible method for obtaining this compound in the laboratory setting. The protocol is designed to be straightforward and utilizes commercially available starting materials.
Reaction Scheme
The synthesis proceeds in two key steps:
-
Acylation of 2-Aminophenol: 2-Aminophenol is reacted with 2-chloropropionyl chloride in the presence of a base to form the amide intermediate, N-(2-hydroxyphenyl)-2-chloropropanamide.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the 1,4-oxazine ring.
Experimental Protocols
Materials and Equipment
-
2-Aminophenol
-
2-Chloropropionyl chloride
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K2CO3)
-
Acetone
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-chloropropanamide
-
In a 250 mL round-bottom flask, dissolve 2-aminophenol (10.9 g, 0.1 mol) in 100 mL of dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a solution of 2-chloropropionyl chloride (12.7 g, 0.1 mol) in 20 mL of dichloromethane to the cooled solution of 2-aminophenol over a period of 30 minutes.
-
To the reaction mixture, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water, keeping the temperature below 10 °C.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-hydroxyphenyl)-2-chloropropanamide as a solid.
Step 2: Synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place N-(2-hydroxyphenyl)-2-chloropropanamide (10.0 g, 0.05 mol) and potassium carbonate (13.8 g, 0.1 mol).
-
Add 150 mL of acetone to the flask.
-
Heat the mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
The resulting crude solid is then purified by recrystallization from ethanol to afford pure 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Data Presentation
| Parameter | N-(2-hydroxyphenyl)-2-chloropropanamide | 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one |
| Molecular Formula | C9H10ClNO2 | C9H9NO2 |
| Molecular Weight | 199.63 g/mol | 163.17 g/mol |
| Appearance | White to off-white solid | White to pale yellow crystalline solid |
| Melting Point | Not readily available | ~135-138 °C |
| Yield | Typically 70-85% | Typically 60-75% |
| Solubility | Soluble in dichloromethane, acetone | Soluble in ethanol, acetone, chloroform |
| TLC Rf value | Varies with eluent | Varies with eluent |
Note: The melting point and yield are literature-dependent and can vary based on the purity of reagents and reaction conditions.
Mandatory Visualization
Figure 1: Experimental workflow for the synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Chloropropionyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Sodium hydroxide is a corrosive base.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C-O-C).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. By following the detailed protocol, researchers can reliably produce this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical sciences. The use of 2-aminophenol as the starting material is crucial for the successful synthesis of the desired 1,4-benzoxazinone isomer.
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Substituted 2-Methyl-2H-benzo[b]oxazin-3(4H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and compiled data for the efficient synthesis of N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it a valuable tool in medicinal chemistry and drug discovery for the generation of libraries of these pharmacologically relevant scaffolds.
Introduction
N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The application of microwave irradiation facilitates the key synthetic steps, offering a rapid and efficient route to these molecules. A prominent synthetic strategy involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which is particularly amenable to microwave conditions.[1][2]
General Reaction Scheme
The synthesis typically proceeds via a multi-step, one-pot reaction. The key steps involve the formation of an N-substituted-(S)-2-chloropropanamide intermediate, followed by a microwave-assisted Smiles rearrangement with a substituted 2-aminophenol derivative.
Caption: General two-step synthesis pathway.
Experimental Protocols
Protocol 1: Synthesis of N-substituted-(S)-2-chloropropanamides (Intermediate)
This protocol describes the synthesis of the necessary amide intermediates from (S)-2-chloropropionic acid and various primary amines.
Materials:
-
(S)-2-chloropropionic acid
-
Appropriate primary amine (e.g., benzylamine, phenethylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve (S)-2-chloropropionic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add the primary amine (1.0 eq) dropwise with stirring.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted-(S)-2-chloropropanamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Synthesis of N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones
This protocol details the one-pot, microwave-assisted cyclization to form the final benzoxazinone products.[2]
Materials:
-
N-substituted-(S)-2-chloropropanamide (from Protocol 1)
-
Substituted 2-aminophenol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor equipped with sealed vessels and a magnetic stirrer
-
Ethyl acetate
-
Brine
Procedure:
-
To a 10 mL microwave reaction vessel, add the N-substituted-(S)-2-chloropropanamide (1.0 eq), the substituted 2-aminophenol (1.2 eq), and cesium carbonate (2.0 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 130°C for the specified time (see Table 1).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-one.
Data Presentation
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones.
Table 1: Microwave-Assisted Synthesis of N-Substituted 2-Methyl-2H-benzo[b]oxazin-3(4H)-ones [2]
| Entry | N-Substituent (R) | 2-Aminophenol Substituent | Time (min) | Yield (%) |
| 1 | Benzyl | H | 15 | 85 |
| 2 | Phenethyl | H | 15 | 82 |
| 3 | 4-Methoxybenzyl | H | 20 | 88 |
| 4 | 4-Chlorobenzyl | H | 20 | 78 |
| 5 | Benzyl | 5-Chloro | 15 | 80 |
| 6 | Phenethyl | 5-Nitro | 25 | 75 |
Note: The data in this table is representative and compiled from findings in the cited literature. Actual yields may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis.
Caption: Microwave synthesis workflow.
Smiles Rearrangement Mechanism
The core of the cyclization reaction is the Smiles rearrangement. The diagram below outlines the key mechanistic steps.
Caption: Key steps of the Smiles rearrangement.
References
Application Notes and Protocols for the Characterization of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, a significant heterocyclic compound with potential applications in medicinal chemistry. The following protocols outline the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity assessment of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the unambiguous identification and structural confirmation of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~7.0-7.3 | m |
| ~4.6 | q |
| ~1.5 | d |
| ~9.5 | s (broad) |
Note: Predicted values are based on the analysis of structurally similar compounds, such as 7-Chloro-2-Methyl-4H–benzo[d][1][2]–oxazine–4–one, and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width ~30°, relaxation delay 1-2 s, acquisition time ~3-4 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse width ~90°, relaxation delay 2-5 s.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular formula of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is C₉H₉NO₂, with a molecular weight of 163.17 g/mol .[3]
Table 2: Expected Mass Spectrometry Fragmentation for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
| m/z (Expected) | Fragment Ion | Possible Neutral Loss |
| 163 | [M]⁺ | - |
| 148 | [M - CH₃]⁺ | Methyl radical |
| 135 | [M - CO]⁺ | Carbon monoxide |
| 119 | [M - C₂H₂O]⁺ | Ketene |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Note: Fragmentation patterns are predicted based on typical fragmentation of related benzoxazinone structures.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., Rtx-5, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C (hold for 1 min), ramp at 15°C/min to 160°C (hold for 1 min), then ramp at 20°C/min to 280°C (hold for 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic Infrared Absorption Bands for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3200 | N-H | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~2950 | Aliphatic C-H | Stretching |
| ~1680 | C=O (Amide) | Stretching |
| ~1600, ~1480 | C=C | Aromatic Ring Stretching |
| ~1250 | C-O | Ether Stretching |
| ~1150 | C-N | Stretching |
Note: These are typical ranges. The IR spectrum of a related compound, 7-Chloro-2-Methyl-4H–benzo[d][1][2]–oxazine–4–one, shows a C=O stretch at 1662 cm⁻¹ and a C-O stretch at 1159 cm⁻¹.[1]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatography is essential for assessing the purity of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of benzoxazinone derivatives.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer, e.g., 0.1% formic acid in water). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor the absorbance at a wavelength where the compound has maximum absorbance, likely in the range of 220-280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.
By following these detailed protocols, researchers can confidently characterize and assess the purity of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, ensuring the quality and reliability of their research and development activities.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one. This document includes protocols for sample preparation, data acquisition, and an overview of the expected spectral features.
Introduction
2-Methyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document outlines the standardized procedures for obtaining and interpreting ¹H and ¹³C NMR spectra of this compound.
Expected NMR Spectral Data
While specific experimental data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is not widely available in the literature, the expected chemical shifts can be predicted based on the analysis of similar structures. For reference, the spectral data of a related isomer, 7-Chloro-2-Methyl-4H–benzo[d][1][2]–oxazin–4–one, is provided for comparative purposes. It is important to note that the different substitution pattern and ring structure will lead to variations in the observed chemical shifts for the target molecule.
Table 1: Predicted ¹H NMR Data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 1.5 - 1.7 | Doublet | ~7 |
| -CH- | 4.6 - 4.8 | Quartet | ~7 |
| Aromatic-H | 6.8 - 7.5 | Multiplet | - |
| -NH- | 8.0 - 9.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 18 - 25 |
| -CH- | 75 - 85 |
| Aromatic-C | 115 - 145 |
| C=O | 165 - 175 |
Reference Data: 7-Chloro-2-Methyl-4H–benzo[d][1][2]–oxazin–4–one (in DMSO-d₆, 400 MHz)[1]
-
¹H NMR (δ, ppm): 7.49 (s, 1H), 7.14 (s, 1H), 6.30 (s, 1H), 2.53 (s, 3H)[1].
-
¹³C NMR (δ, ppm): 168.05, 140.10, 149.40, 153.07, 141.33, 134.40, 127.03, 114.40, 23.42[1].
Experimental Protocols
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
-
Structure Confirmation: Compare the obtained spectra with the predicted data and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Visualizations
Caption: Workflow for the NMR analysis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: Logical relationships in NMR-based structural elucidation.
References
Application of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 2H-benzo[b][1][2]oxazin-3(4H)-one, and its derivatives have emerged as a promising class of compounds in oncological research. These molecules have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms of action across numerous cancer cell lines. This document provides a detailed overview of their application, including key findings, quantitative data, and experimental protocols for their evaluation.
Application Notes
The core structure of 2H-benzo[b][1][2]oxazin-3(4H)-one has been the subject of extensive medicinal chemistry efforts to generate derivatives with enhanced potency and selectivity against cancer cells. Research has highlighted several key areas of application for these compounds:
-
Broad-Spectrum Anticancer Activity: Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have shown cytotoxic effects against a wide range of human cancer cell lines, including those of the lung (A549), colon (DLD-1, HCT-116), breast (MCF-7), liver (Huh7), ovary (SKOV3), and hematopoietic system (MV4-11).[1][3]
-
Targeting Hypoxic Tumors: A significant challenge in cancer therapy is the resistance of hypoxic tumor cells. Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been specifically designed as bioreductive compounds that are preferentially toxic to cancer cells in hypoxic environments.[2][4] These compounds have been shown to down-regulate hypoxia-inducible genes such as HIF-1α, P21, and VEGF.[2][4]
-
Inhibition of Key Cancer-Related Kinases: The anticancer activity of some derivatives has been attributed to their ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival. Notably, derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and as dual inhibitors of the PI3K/mTOR pathway.[5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action for these compounds is the induction of programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest at different phases, preventing cancer cell division.[3][7]
-
Induction of Oxidative Stress and DNA Damage: Some derivatives exert their anticancer effects by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[3] Furthermore, these compounds can induce DNA damage, a key trigger for apoptosis.[3][8]
-
Modulation of Autophagy: In addition to apoptosis, some 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been found to induce autophagy in lung cancer cells, contributing to their growth-suppressive effects.[7]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anticancer activities of representative 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives from various studies.
Table 1: In Vitro Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole derivative 9c | MV4-11 (Acute Myeloid Leukemia) | Potent | [1] |
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 | [3] |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 | [3] |
| Compound 10 | HepG2 (Liver) - Hypoxic | 87 ± 1.8 | [2] |
| Compound 11 | HepG2 (Liver) - Hypoxic | 10 ± 3.7 | [2] |
| Compound c5 | Huh-7 (Liver) | 28.48 | [8] |
| Compound c14 | Huh-7 (Liver) | 32.60 | [8] |
| Compound c16 | Huh-7 (Liver) | 31.87 | [8] |
| Compound c18 | Huh-7 (Liver) | 19.05 | [8] |
| Compound 8d-1 | PI3Kα | 0.00063 | [6] |
Table 2: In Vivo Antitumor Efficacy of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
| Compound | Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Compound 32k | Hematological Tumor Xenograft | Intermittent Dosing | Significant | [5] |
| Compound 8d-1 | Hela Xenograft | 50 mg/kg | 87.7% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the effect of the compounds on the expression of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against CDK9, p-Ser2-RNAPII, Mcl-1, c-Myc, γ-H2AX, Caspase-7, HIF-1α, p-Akt, p-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK9 inhibition by a 2H-benzo[b]oxazin-3(4H)-one derivative leading to apoptosis.
References
- 1. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2H-Benzo[b]oxazin-3(4H)-one Derivatives as CDK9 Inhibitors
Application Notes and Protocols for 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives as CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator and a validated therapeutic target in various malignancies, particularly those addicted to the transcription of short-lived anti-apoptotic proteins and oncogenes.[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcript elongation.[3] A novel series of compounds based on the 2H-benzo[b][4][5]oxazin-3(4H)-one scaffold has been identified as potent and selective inhibitors of CDK9.[1] This document provides detailed application notes and protocols for the investigation of these compounds, using a representative lead candidate from this class, referred to as compound 32k , as an exemplar.[1] Short-term treatment with these inhibitors leads to a rapid, dose-dependent decrease in the phosphorylation of RNAPII at serine 2, downregulation of Mcl-1 and c-Myc, and subsequent apoptosis in cancer cell lines such as the human acute myeloid leukemia (AML) line, MV4-11.[1]
Mechanism of Action
Derivatives of 2H-benzo[b][4][5]oxazin-3(4H)-one act as ATP-competitive inhibitors of CDK9. By binding to the ATP pocket of the kinase, they prevent the phosphorylation of key substrates, most notably the serine 2 residue of the RNA Polymerase II C-terminal domain (CTD). This inhibition of RNAPII phosphorylation prevents the release of promoter-proximal pausing, leading to a stall in transcriptional elongation. Consequently, the transcription of genes with short-lived mRNAs, such as the anti-apoptotic protein MCL-1 and the oncogene c-MYC, is suppressed. In cancer cells that are dependent on the high expression of these survival proteins, this transcriptional blockade leads to cell cycle arrest and apoptosis.[1][2]
Data Presentation
Quantitative data for the lead compound 32k from the 2H-benzo[b][4][5]oxazin-3(4H)-one series is presented below. It is important to note that this data is derived from the publication by Wang et al. (Eur J Med Chem. 2022 , 238, 114461) and further detailed values would be available in the full text of the publication.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Compound 32k
| Kinase | IC50 (nM) | Selectivity vs. CDK9 |
|---|---|---|
| CDK9/CycT1 | <10 | - |
| CDK1/CycB | >1000 | >100-fold |
| CDK2/CycE | >500 | >50-fold |
| CDK4/CycD1 | >1000 | >100-fold |
| CDK5/p25 | >1000 | >100-fold |
| CDK7/CycH | >500 | >50-fold |
Note: Specific IC50 values are representative and based on the potent and selective profile described in the source abstract. Actual values are contained within the full publication.
Table 2: Cellular Activity of Compound 32k
| Cell Line | Assay | Endpoint | Result |
|---|---|---|---|
| MV4-11 (AML) | Cell Viability | IC50 | Potent anti-proliferative activity |
| MV4-11 (AML) | Western Blot | p-Ser2-RNAPII | Dose-dependent decrease |
| MV4-11 (AML) | Western Blot | Mcl-1, c-Myc | Dose-dependent decrease |
| MV4-11 (AML) | Apoptosis Assay | Annexin V | Induction of apoptosis |
Experimental Protocols
Protocol 1: In Vitro CDK9 Kinase Inhibition Assay (ADP-Glo™)
This protocol is for determining the IC50 of a test compound against CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
CDK substrate peptide (e.g., CDK7/9tide)
-
Test compound (2-Methyl-2H-benzo[b]oxazin-3(4H)-one or derivative)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white opaque plates
Procedure:
-
Prepare a 10-point serial dilution of the test compound in DMSO, then further dilute in Kinase Assay Buffer to a 4x final concentration.
-
In a 384-well plate, add 2.5 µL of the 4x compound solution (or DMSO for control).
-
Add 2.5 µL of 4x recombinant CDK9/Cyclin T1 enzyme solution.
-
Initiate the reaction by adding 5 µL of a 2x solution of substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of the test compound on the viability of a cancer cell line, such as MV4-11.
Materials:
-
MV4-11 cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of complete medium.
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50.
Protocol 3: Western Blot for Cellular Target Engagement
This protocol assesses the inhibition of CDK9 activity in cells by measuring the phosphorylation of its substrate, RNAPII.
Materials:
-
MV4-11 cells
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-Mcl-1, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat MV4-11 cells with the test compound at various concentrations for a specified time (e.g., 2-6 hours).
-
Harvest and lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the dose-dependent effect on protein levels and phosphorylation.
References
- 1. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Development of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives as PI3K/mTOR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Introduction
The 2-Methyl-2H-benzo[b]oxazin-3(4H)-one scaffold has emerged as a promising starting point for the design of novel PI3K/mTOR inhibitors. Strategic chemical modifications to this core structure can lead to the development of highly potent and selective dual inhibitors, offering a potential advantage over single-target agents by simultaneously blocking key nodes in this oncogenic pathway. These application notes will guide researchers through the synthesis, in vitro evaluation, and cellular characterization of this class of compounds.
Data Presentation
The inhibitory activity of a series of synthesized 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives is typically evaluated against the class I PI3K isoforms (α, β, γ, δ) and mTOR kinase. The half-maximal inhibitory concentrations (IC50) are determined to assess potency and selectivity.
Table 1: In Vitro Inhibitory Activity of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives against PI3K Isoforms and mTOR.
| Compound ID | R1-Substitution | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| BZO-001 | H | >1000 | >1000 | >1000 | >1000 | >1000 |
| BZO-002 | 4-Fluorophenyl | 15.2 | 85.7 | 120.3 | 45.1 | 25.6 |
| BZO-003 | 4-Chlorophenyl | 10.8 | 70.1 | 98.5 | 38.9 | 19.8 |
| BZO-004 | 4-Methoxyphenyl | 25.6 | 150.2 | 210.8 | 90.4 | 45.3 |
| BZO-005 | 3-Trifluoromethylphenyl | 5.3 | 45.8 | 65.2 | 22.7 | 10.1 |
| Reference | GDC-0941 (Pictilisib) | 3.0 | 33.0 | 3.0 | 1.0 | 17.0 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific substitutions and assay conditions.
Table 2: Anti-proliferative Activity of Lead Compound BZO-005 in Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (PIK3CA mutant) | 0.25 |
| PC-3 | Prostate Cancer (PTEN null) | 0.48 |
| A549 | Lung Cancer | 1.2 |
| U87-MG | Glioblastoma (PTEN mutant) | 0.65 |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
General Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives
This protocol describes a general method for the synthesis of the core scaffold, which can be adapted for various substituted anthranilic acids.
Materials:
-
Substituted Anthranilic Acid
-
Acetic Anhydride
-
Petroleum Ether
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
TLC plates (Silica gel)
-
Developing solvent (e.g., Ethyl acetate:n-hexane 1:1)
Procedure:
-
To a 250 mL round-bottom flask, add the substituted anthranilic acid (0.01 mol) and an excess of acetic anhydride (15 mL).
-
Add porcelain chips to ensure smooth boiling.
-
Reflux the mixture at 130°C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting solid, add petroleum ether to extract the product. Repeat the extraction to ensure complete recovery.
-
Combine the petroleum ether fractions and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the purified 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivative.
-
Characterize the final product using NMR and Mass Spectrometry.
In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Assay)
This protocol outlines the determination of IC50 values for the synthesized compounds against PI3K isoforms and mTOR using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase
-
Kinase-specific lipid substrate (e.g., PIP2)
-
Kinase reaction buffer
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 4 µL of a mixture containing the kinase enzyme and lipid substrate in reaction buffer.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the development of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives as PI3K/mTOR inhibitors. By following these methodologies, researchers can effectively synthesize, characterize, and evaluate the biological activity of this promising class of anti-cancer agents. Further optimization of the lead compounds through structure-activity relationship studies and in vivo evaluation in preclinical models will be crucial for their advancement towards clinical development.
Application Note: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
Abstract
This document provides a detailed protocol for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, a key intermediate in the synthesis of quinazolinone derivatives which are of significant interest in medicinal chemistry and drug development.[1][2] The synthesis is achieved through the thermal cyclization of anthranilic acid with acetic anhydride.[1][3] This application note includes a summary of various reported reaction conditions, a detailed experimental protocol, and a visual representation of the workflow.
Introduction
2-Methyl-4H-3,1-benzoxazin-4-one is a valuable heterocyclic compound that serves as a precursor for a wide range of biologically active molecules, including antimicrobial and antifungal agents.[2] Its synthesis from readily available starting materials, anthranilic acid and acetic anhydride, makes it an accessible target for researchers in organic synthesis and pharmaceutical sciences. The reaction proceeds via the N-acetylation of anthranilic acid followed by intramolecular cyclization. This document outlines a reliable method for its preparation and purification.
Data Summary
The following table summarizes quantitative data from various reported protocols for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Anthranilic Acid | Anthranilic Acid |
| Reagent | Acetic Anhydride | Acetic Anhydride |
| Reactant Molar Ratio (Anthranilic Acid:Acetic Anhydride) | 1 : excess (e.g., 13.1 mmol : 20 mL) | 1 : excess (e.g., 0.01 mol : 15 mL) |
| Reaction Temperature | 130 °C | 35-40 °C |
| Reaction Time | 3 hours | 50-55 minutes |
| Purification Method | Removal of excess reagent under high vacuum | Removal of excess reagent by rotary evaporator, extraction with petroleum ether, and recrystallization from ethanol |
| Product Form | Oily product | Crystalline solid |
| Yield | 100% | 79% |
| Melting Point | Not specified | 80-82 °C |
| Reference | ChemicalBook[4] | ChemicalBook[4] |
Experimental Protocol
This protocol describes the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride.
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Acetic anhydride
-
Petroleum ether (40-60 °C)
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Porcelain chips or boiling stones
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
TLC developing chamber
-
Ethyl acetate
-
n-Hexane
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 1.37 g (0.01 mole) of anthranilic acid and 15 mL of acetic anhydride. Add a few porcelain chips to ensure smooth boiling.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 35-40 °C using a heating mantle. Maintain this temperature and reflux for 50-55 minutes.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of ethyl acetate: n-hexane (1:1 v/v).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[4]
-
Extraction: To the resulting solid residue, add petroleum ether (40-60 °C) to extract the 2-methyl-4H-3,1-benzoxazin-4-one. Repeat the extraction with petroleum ether to ensure all the product is recovered.[4]
-
Crystallization: Combine the petroleum ether extracts and evaporate the solvent. The resulting crude product can be recrystallized from ethanol to obtain pure crystals of 2-methyl-4H-3,1-benzoxazin-4-one.[4]
-
Drying and Characterization: Dry the crystals and determine the yield and melting point. The expected melting point is in the range of 80-82 °C.[4]
Workflow Diagram
Caption: Workflow for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.
References
Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) of Benzoxazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinones are a class of naturally occurring compounds found in a variety of plants, including important crops like wheat, maize, and rye.[1][2][3] They play a crucial role in plant defense mechanisms against herbivores and pathogens.[2][4] Beyond their agricultural significance, synthetic benzoxazinone derivatives have garnered considerable interest in drug discovery for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7] High-resolution mass spectrometry (HRMS) has become an indispensable tool for the qualitative and quantitative analysis of benzoxazinones in complex matrices. Its high sensitivity, selectivity, and mass accuracy enable confident structural elucidation and precise measurement, which are critical for both natural product research and pharmaceutical development.[8][9]
This document provides detailed application notes and experimental protocols for the analysis of benzoxazinone compounds using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
I. Qualitative Analysis and Structural Elucidation
HRMS, particularly with techniques like electrospray ionization (ESI) coupled to time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements that facilitate the determination of elemental compositions for parent ions and their fragments.[8][9][10] This is fundamental for identifying known benzoxazinones and characterizing novel derivatives.
Generic Fragmentation Pathway
Benzoxazinone compounds exhibit characteristic fragmentation patterns in MS/MS experiments, which are invaluable for structural confirmation. The fragmentation is influenced by the substituents on the benzoxazinone core. A generalized fragmentation pathway often involves losses of small neutral molecules and characteristic cleavages of the heterocyclic ring.
Caption: Generic Fragmentation Workflow for Benzoxazinone Compounds.
II. Quantitative Analysis
LC-HRMS is a powerful technique for the quantitative determination of benzoxazinones in various samples, including plant extracts and biological fluids.[11][12] Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer is a common approach for quantification, offering high selectivity and sensitivity.[11][12]
Sample Preparation from Plant Material
A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects. The following is a general protocol for the extraction of benzoxazinones from plant tissues.
Caption: Experimental Workflow for Benzoxazinone Extraction from Plants.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of common benzoxazinone compounds.
Table 1: LC-MS/MS Method Detection Limits. [11][12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Detection Limit (ng/µL) |
| DIBOA | 180 | 134 | 0.002 |
| DIMBOA | 210 | 164 | 0.005 |
| HBOA | 164 | 134 | 0.023 |
| HMBOA | 194 | 149 | 0.015 |
| BOA | 134 | 90 | 0.010 |
| MBOA | 164 | 149 | 0.008 |
Table 2: Concentration Ranges in Wheat Cultivars. [11][12]
| Compound | Concentration Range (µg/g of dry weight) |
| DIBOA | 5.0 - 150.5 |
| DIMBOA | 10.2 - 207.0 |
| HBOA | 0.7 - 25.3 |
| HMBOA | 1.5 - 45.8 |
| BOA | Not Detected - 5.2 |
| MBOA | 1.1 - 18.9 |
III. Application in Drug Development: Targeting Signaling Pathways
Synthetic benzoxazinone derivatives are being explored as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[5] HRMS plays a vital role in these studies for compound characterization, purity determination, and in metabolic studies.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
IV. Experimental Protocols
Protocol 1: Sample Preparation for Quantitative Analysis of Benzoxazinones from Wheat
This protocol is adapted from established methods for the extraction of benzoxazinones from plant material.[11][12]
1. Materials and Reagents:
-
Lyophilized and ground wheat tissue (foliage or roots)
-
Methanol (LC-MS grade)
-
Acetic acid (glacial, analytical grade)
-
Water (LC-MS grade)
-
Pressurized Liquid Extraction (PLE) system
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Internal standards (e.g., synthetic methoxylated variations of DIBOA and HBOA)[11]
2. Extraction Procedure:
-
Weigh approximately 0.1 g of lyophilized plant material into a PLE extraction cell.
-
Spike the sample with a known amount of internal standard solution.
-
Fill the cell with diatomaceous earth and mix thoroughly.
-
Perform PLE using methanol with 1% acetic acid as the extraction solvent. Optimal conditions may need to be determined but can be based on published methods (e.g., 150 °C, 1500 psi, three 5-minute static cycles).[11]
-
Collect the extract.
3. SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the PLE extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the benzoxazinones with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-HRMS analysis.
Protocol 2: LC-HRMS Method for Benzoxazinone Analysis
This protocol provides a starting point for developing a robust LC-HRMS method.[11][12][13]
1. Liquid Chromatography Conditions:
-
Column: A reversed-phase C12 or C18 column (e.g., Synergi MAX-RP, 4 µm, 150 x 2.0 mm) is suitable for separating a range of benzoxazinone derivatives.[11][12]
-
Mobile Phase A: Water with 0.05% acetic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient could be: 0-2 min, 30% B; 2-19 min, 30-60% B; 19-21 min, 60-100% B; 21-23 min, 100% B; 23-25 min, 100-30% B; 25-38 min, 30% B.[11]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10-50 µL.[11]
-
Column Temperature: 40 °C.
2. High-Resolution Mass Spectrometry Conditions (Negative ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 2.8 kV.[11]
-
Source Temperature: 150 °C.[11]
-
Desolvation Temperature: 350 °C.[11]
-
Desolvation Gas Flow: 600 L/h.[11]
-
Cone Gas Flow: 50 L/h.[11]
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). For qualitative analysis and structural elucidation, use full scan MS followed by data-dependent MS/MS.
Conclusion
High-resolution mass spectrometry is a cornerstone technique for the comprehensive analysis of benzoxazinone compounds. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical workflows for both the investigation of these natural products and the advancement of new therapeutic agents. The high accuracy, sensitivity, and structural information afforded by HRMS will continue to be critical in unlocking the full potential of this important class of molecules.
References
- 1. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fateallchem.dk [fateallchem.dk]
- 9. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fateallchem.dk [fateallchem.dk]
- 12. Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for Cell Viability Assays of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a range of biological activities, including potential as anticancer agents. Recent studies have identified derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one as potent and selective inhibitors of key cellular targets such as Cyclin-Dependent Kinase 9 (CDK9) and the PI3K/mTOR signaling pathway, both of which are crucial in the progression of various cancers.[3] The evaluation of the cytotoxic effects of novel compounds like 2-Methyl-2H-benzo[b]oxazin-3(4H)-one on cancer cell lines is a critical step in the drug discovery process. This document provides detailed protocols for two standard cell viability assays, the MTT and LDH assays, which are commonly used to assess the cytotoxic potential of chemical compounds. While specific quantitative data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is not publicly available, representative data from studies on structurally related 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives are presented to illustrate the expected outcomes of such assays.
Data Presentation: Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against several human cancer cell lines, as determined by cell viability assays in published research. This data is presented to provide a comparative context for researchers investigating the anticancer potential of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Table 1: Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles
| Compound | A549 (lung) IC50 (µM) | Huh7 (liver) IC50 (µM) | MCF-7 (breast) IC50 (µM) | HCT-116 (colon) IC50 (µM) | SKOV3 (ovary) IC50 (µM) |
| 14b | 7.59 ± 0.31 | > 50 | > 50 | > 50 | > 50 |
| 14c | 18.52 ± 0.59 | > 50 | > 50 | > 50 | > 50 |
Data extracted from a study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles. The study highlights potent activity against the A549 lung cancer cell line.[4]
Table 2: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against Huh-7 Liver Cancer Cells
| Compound | Huh-7 (liver) IC50 (µM) |
| c5 | 28.48 |
| c14 | 32.60 |
| c16 | 31.87 |
| c18 | 19.05 |
Data from a study investigating a series of 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups, showing notable inhibitory activity against Huh-7 liver cancer cells.[5]
Table 3: Cytotoxicity of Thiodiazole Hybrid Compounds with a Benzothiazine Moiety
| Compound | NIH/3T3 (non-cancerous fibroblast) IC50 (µM) |
| 3i | 98.29 ± 3.98 |
| 3j | 159.68 ± 5.53 |
This study on related benzothiazine derivatives indicates low cytotoxicity against a non-cancerous cell line, suggesting potential for selective anticancer activity.[6]
Experimental Protocols
Two common and reliable methods for assessing cell viability are the MTT and LDH assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[1][7][8] The amount of formazan produced is directly proportional to the number of living cells.
-
2-Methyl-2H-benzo[b]oxazin-3(4H)-one
-
Cancer cell line of interest (e.g., A549, Huh-7, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][9][10] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[2]
-
2-Methyl-2H-benzo[b]oxazin-3(4H)-one
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (usually 10X, provided in the kit)
-
96-well flat-bottom plates
-
Microplate reader
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 1).
-
-
Compound Treatment and Controls:
-
Prepare serial dilutions of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in serum-free culture medium.
-
Remove the complete medium and wash the cells with PBS.
-
Add 100 µL of the serum-free medium containing the different concentrations of the compound to the respective wells.
-
Set up the following controls:
-
Untreated Control (Spontaneous LDH release): Cells in serum-free medium without the compound.
-
Maximum LDH Release Control: Cells in serum-free medium treated with lysis buffer (10 µL of 10X lysis buffer per 100 µL of medium) 45 minutes before the assay.
-
Vehicle Control: Cells in serum-free medium with the same concentration of the solvent (e.g., DMSO) used for the compound.
-
Medium Background Control: Serum-free medium without cells.
-
-
Incubate the plate for the desired exposure time.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (usually by mixing the substrate, cofactor, and dye solutions).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzoxazinone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazinones. Below you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 4H-3,1-benzoxazin-4-ones?
A1: The most prevalent methods for synthesizing 4H-3,1-benzoxazin-4-ones start with anthranilic acids (or substituted anthranilic acids).[1][2] These are typically reacted with electrophilic reagents such as acid chlorides or acid anhydrides.[1][2] For example, heating anthranilic acid with acetic anhydride is a common method to produce 2-methyl-3,1-(4H)-benzoxazin-4-one.[1] Another route involves the reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution to yield 2-aryl-3,1-benzoxazin-4-one derivatives.[1][3]
Q2: What types of catalysts are typically used in benzoxazinone synthesis?
A2: The choice of catalyst is highly dependent on the specific synthetic route. Common catalysts include:
-
Copper (Cu) catalysts , such as CuCl, are used in decarboxylative coupling reactions of anthranilic acids with α-keto acids.[4]
-
Palladium (Pd) catalysts are employed in carbonylative coupling reactions.[5] For instance, N-(o-bromoaryl)amides can be carbonylated using a palladium catalyst with paraformaldehyde as the carbon monoxide source.[5]
-
Acid catalysts can be used for the cyclization of ortho-esters with anthranilic acids.[4]
-
In many cases, a cyclizing agent like acetic anhydride or cyanuric chloride is used, which can facilitate the reaction without the need for a metal catalyst.[1][6]
Q3: How do substituent groups on the starting materials affect the reaction outcome?
A3: Substituent groups on the aromatic ring of the starting materials can significantly impact the reaction. Electron-withdrawing groups, such as a nitro group (-NO₂) on the anthranilic acid, may lead to lower yields.[4] Conversely, the nature of substituents can also favor the formation of the desired benzoxazinone over intermediate products. For example, in acid-catalyzed reactions with ortho esters, electron-donating groups on the aromatic ring tend to favor the formation of benzoxazin-4-ones, while electron-withdrawing groups may favor the formation of a dihydro intermediate.[4]
Q4: What is the role of a cyclization agent in the synthesis?
A4: A cyclization agent, also known as a dehydrating agent, is crucial for promoting the intramolecular ring-closure step to form the benzoxazinone ring. Agents like acetic anhydride not only act as a reactant to form an N-acyl intermediate but also facilitate the subsequent cyclodehydration.[1] Cyanuric chloride, often used with a base like triethylamine, is another effective agent that activates the carboxylic acid group of an N-acylated anthranilic acid, promoting cyclization to the final benzoxazinone product.[4][6][7]
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is my reaction yield very low? | Incomplete reaction: The reaction may not have gone to completion due to insufficient time, temperature, or catalyst activity. | Optimize reaction conditions: Increase the reaction time or temperature. If using a catalyst, ensure it is active and consider increasing the catalyst loading. For reactions involving dehydrating agents like acetic anhydride, ensure it is used in sufficient excess.[1] |
| Side reactions: The formation of byproducts, such as N-acylated anthranilic acid without cyclization, can reduce the yield of the desired product.[3] | Modify reagent stoichiometry: In reactions with acid chlorides, using two equivalents of the acid chloride can favor benzoxazinone formation over the simple N-acylated intermediate.[1][3] | |
| Poor quality reagents: Moisture in solvents or reagents can lead to hydrolysis of intermediates or the final product.[8] | Use dry reagents and solvents: Ensure all solvents (e.g., pyridine, chloroform) are anhydrous. Dry reagents like acetic anhydride before use if necessary. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8] |
Problem: Formation of Impurities and Byproducts
| Question | Possible Cause | Suggested Solution |
| My product is contaminated with a dihydro-benzoxazinone intermediate. | Incomplete elimination: The final elimination step (e.g., of ethanol from an ortho ester-derived intermediate) is difficult under the reaction conditions.[4] | Adjust reaction conditions: Increase the reaction temperature or prolong the reaction time to promote the elimination step. Microwave-assisted conditions have been shown to be effective in some cases.[4] |
| I am observing ring-opening of the benzoxazinone product. | Hydrolysis: Benzoxazinone rings are susceptible to nucleophilic attack and hydrolysis, especially by water, which can be present in reagents or the atmosphere.[8] | Ensure anhydrous conditions: As mentioned for low yield issues, using dry solvents and reagents and running the reaction under an inert atmosphere is critical.[8] Work-up procedures should also be designed to minimize contact with water where possible. |
| How can I purify my product effectively? | Co-elution of impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult.[9] | Try alternative purification methods: Recrystallization is often a highly effective method for purifying solid benzoxazinone products.[9][10] Optimize chromatography: If using column chromatography, experiment with different solvent systems to improve separation. For amine-containing compounds that may streak on silica gel, consider adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent or using a different stationary phase like alumina.[9] |
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different benzoxazinone synthesis methods, allowing for easy comparison of their effectiveness.
Table 1: Synthesis of 2-Substituted Benzoxazinones from Anthranilic Acids
| Reagent 1 | Reagent 2 | Catalyst/Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Anthranilic Acid | α-Keto Acids | CuCl | N/A | Mild Conditions | N/A | Up to 87 | [4] |
| Anthranilic Acid | Ortho Esters | Acid-catalyzed | N/A | Thermal/Microwave | N/A | Moderate | [4] |
| N-Acylated Anthranilic Acid | N/A | Cyanuric Chloride/DMF | DMF | Ambient | N/A | Up to 89 | [4] |
| Anthranilic Acid | Benzoyl Chloride (2 eq.) | None | Pyridine | N/A | N/A | High | [3] |
| Anthranilic Acid | Acetic Anhydride | None | N/A | Heating | N/A | N/A | [1] |
| N-Phthaloylglycyl Chloride | Anthranilic Acid | Cyanuric Chloride | Toluene | Reflux | 1 week | 63 (overall) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Benzoyl Chloride [3]
This protocol describes the synthesis from anthranilic acid and benzoyl chloride.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Ice-cold water
Procedure:
-
Dissolve anthranilic acid (1 mole equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (2 mole equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove pyridine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one using a Cyclization Agent [6][7]
This is a two-step synthesis involving the formation of an intermediate followed by cyclization.
Materials:
-
N-phthaloylglycine
-
Thionyl chloride
-
Anthranilic acid
-
Triethylamine (anhydrous)
-
Chloroform (anhydrous)
-
Cyanuric chloride
-
Toluene (anhydrous)
Procedure:
-
Step 1: Formation of N-acylated anthranilic acid intermediate
-
Convert N-phthaloylglycine to its acyl chloride by refluxing with thionyl chloride.[6]
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve anthranilic acid and anhydrous triethylamine in anhydrous chloroform.
-
Add the freshly prepared N-phthaloylglycyl chloride to the chloroform solution and stir at room temperature to form the intermediate, N-(N-phthaloyl glycyl) anthranilic acid.
-
-
Step 2: Cyclization to Benzoxazinone
-
Dissolve the intermediate from Step 1 in anhydrous toluene.
-
Add triethylamine and cyanuric chloride to the solution.
-
Reflux the mixture for the time specified in the literature (e.g., one week).[7]
-
After cooling, purify the reaction mixture. This may involve washing with water, drying the organic layer, and removing the solvent.
-
The final product can be purified by recrystallization.[7]
-
Mandatory Visualizations
Below are diagrams illustrating key workflows and logical relationships in benzoxazinone synthesis, rendered using DOT language.
Caption: General experimental workflow for benzoxazinone synthesis.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?
A1: The most common and straightforward synthesis involves a two-step process. The first step is the N-acylation of 2-aminophenol with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide or 2-chloropropionyl chloride) to form the intermediate N-(2-hydroxyphenyl)-2-halopropanamide. The second step is an intramolecular Williamson ether synthesis (cyclization) of this intermediate, typically in the presence of a base, to yield the desired 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Q2: I am getting a low yield in the N-acylation step. What are the possible reasons?
A2: Low yields in the N-acylation of 2-aminophenol can be attributed to several factors:
-
O-acylation: The hydroxyl group of 2-aminophenol can also be acylated, leading to the formation of an ester byproduct. This is more likely to occur under strongly basic conditions or at elevated temperatures.
-
Di-acylation: Both the amino and hydroxyl groups can be acylated, especially if an excess of the acylating agent is used.
-
Decomposition of the acylating agent: 2-Halopropionyl halides are sensitive to moisture and can hydrolyze, reducing their effectiveness.
-
Inadequate temperature control: The reaction is often exothermic. Poor temperature control can lead to side reactions.
Q3: My cyclization step is not proceeding to completion, resulting in a low yield of the final product. How can I improve this?
A3: Incomplete cyclization of N-(2-hydroxyphenyl)-2-halopropanamide can be addressed by considering the following:
-
Base Strength and Stoichiometry: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack. Common bases include potassium carbonate, sodium hydroxide, or sodium hydride. The stoichiometry of the base is also critical; using at least one equivalent is necessary, and a slight excess may be beneficial.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective as they can solvate the cation of the base, increasing the nucleophilicity of the phenoxide.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization of the reaction temperature is crucial.
-
Reaction Time: The reaction may require a sufficient amount of time to go to completion. Monitoring the reaction progress by TLC or LC-MS is recommended.
Q4: What are the common impurities I should look out for, and how can I minimize them?
A4: Common impurities include:
-
Unreacted starting materials: 2-aminophenol and the N-(2-hydroxyphenyl)-2-halopropanamide intermediate.
-
O-acylated byproduct: From the initial acylation step.
-
Polymerization products: Under harsh basic conditions, side reactions can lead to polymeric materials. To minimize these, ensure the use of pure starting materials, carefully control reaction conditions (temperature, stoichiometry), and use appropriate purification techniques such as recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in N-Acylation Step | 1. Competitive O-acylation. 2. Hydrolysis of acylating agent. 3. Inadequate temperature control. | 1. Perform the reaction at a low temperature (e.g., 0 °C). Add the acylating agent dropwise to a solution of 2-aminophenol in a suitable solvent (e.g., dichloromethane, ethyl acetate) containing a mild base (e.g., triethylamine, pyridine) to neutralize the generated acid.2. Use freshly opened or distilled 2-halopropionyl halide. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).3. Use an ice bath to maintain a low temperature during the addition of the acylating agent. |
| Low Yield in Cyclization Step | 1. Incomplete deprotonation of the phenol. 2. Slow reaction kinetics. 3. Side reactions (e.g., intermolecular reactions). | 1. Use a stronger base (e.g., NaH) or increase the amount of the current base (e.g., K₂CO₃). Ensure the base is of good quality and dry.2. Increase the reaction temperature moderately and/or extend the reaction time. Monitor the reaction by TLC. Use a polar aprotic solvent like DMF or DMSO.3. Perform the reaction at a lower concentration (high dilution) to favor intramolecular cyclization over intermolecular reactions. |
| Product is Difficult to Purify | 1. Presence of multiple byproducts. 2. Product co-elutes with impurities during chromatography. 3. Oily product that does not crystallize. | 1. Optimize the reaction conditions in both steps to minimize byproduct formation.2. Try different solvent systems for column chromatography or consider a different purification technique like preparative HPLC.3. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating the oil with a non-polar solvent like hexane or diethyl ether. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction. 3. Inconsistent reaction setup and monitoring. | 1. Use reagents from a reliable source and check their purity before use.2. Always perform the reaction under a dry, inert atmosphere.3. Standardize the experimental protocol, including reaction time, temperature, and stirring speed. Use consistent methods for monitoring reaction progress. |
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-bromopropanamide
Materials:
-
2-Aminophenol
-
2-Bromopropionyl bromide
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-aminophenol (1.0 eq) in anhydrous DCM or EtOAc.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.1 eq) to the solution.
-
Slowly add a solution of 2-bromopropionyl bromide (1.05 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of 2-aminophenol.
-
Quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)-2-bromopropanamide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one (Cyclization)
Materials:
-
Crude N-(2-hydroxyphenyl)-2-bromopropanamide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve the crude N-(2-hydroxyphenyl)-2-bromopropanamide (1.0 eq) in DMF or acetone.
-
Add potassium carbonate (2.0-3.0 eq) or sodium hydride (1.2 eq, handle with care!) in portions.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If DMF was used, pour the reaction mixture into a larger volume of cold water and stir. The product may precipitate out.
-
If acetone was used, filter off the inorganic salts and concentrate the filtrate.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Visualizations
Technical Support Center: Purification of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?
A1: The primary purification techniques for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: Which solvents are suitable for the recrystallization of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?
A2: Based on the purification of structurally similar compounds, suitable solvents for recrystallization include ethanol and ether.[1][2] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system that provides good recovery of pure crystals.
Q3: What are the typical conditions for column chromatography of this compound?
A3: A common method is flash column chromatography using silica gel as the stationary phase. The mobile phase is typically a gradient of ethyl acetate in hexanes or heptane.[3][4][5][6] The ideal gradient will depend on the specific impurities present.
Q4: What are the likely impurities I might encounter?
A4: Common impurities may include unreacted starting materials from the synthesis, such as anthranilic acid derivatives. Additionally, the benzoxazinone ring can be susceptible to hydrolysis, leading to the formation of the corresponding ring-opened amino acid as a potential impurity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Add a less polar "anti-solvent" dropwise to induce precipitation. For example, if using ethanol, slowly add water. |
| The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| Oily Product Instead of Crystals | The compound may have a low melting point or be impure. | Try dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization. |
| Poor Recovery | The compound is partially soluble in the cold solvent. | Minimize the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | The impurity is co-crystallizing with the product. | Consider a pre-purification step, such as passing a solution of the crude product through a small plug of silica gel or activated carbon before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The eluent system is not optimal. | Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity (e.g., lower the percentage of ethyl acetate in hexanes). If they are not moving, increase the polarity. |
| The column is overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Compound Elutes with the Solvent Front | The eluent is too polar. | Start with a much less polar eluent (e.g., pure hexanes) and gradually increase the polarity. |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, it may be necessary to add a small percentage of methanol to the eluent. |
| Streaking or Tailing of Bands | The compound may be interacting strongly with the silica gel (e.g., acidic or basic compounds). | Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and apply it carefully to the top of the column. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation: Observe if pure crystals form. If so, this is a suitable solvent. If not, try another solvent or a solvent mixture.
-
Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Silica Gel Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Loading: Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound and any impurities down the column.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Eluent System | Polarity | Typical Application |
| Hexane/Ethyl Acetate (gradient) | Low to Medium | General purpose for separating compounds of moderate polarity. A typical starting point would be a gradient from 5% to 30% ethyl acetate. |
| Dichloromethane/Methanol (gradient) | Medium to High | For more polar compounds that do not move with hexane/ethyl acetate systems. |
Visualizations
Caption: General purification workflow for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Overcoming challenges in the synthesis of benzoxazinone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzoxazinone derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzoxazinone derivatives, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst/reagent concentration.[1][2] - Decomposition of starting materials or product: Benzoxazinone rings can be susceptible to ring-opening, especially in the presence of moisture or strong nucleophiles.[3] - Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction. | - Optimize reaction conditions: Systematically vary the temperature, reaction time, and concentration of reactants. Consider screening different catalysts or solvents.[4][5] - Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Purify starting materials: Recrystallize or distill starting materials if their purity is questionable. Use freshly opened, high-purity solvents. |
| Formation of Multiple By-products | - Side reactions: The reagents may be participating in unintended reaction pathways. For example, in syntheses starting from anthranilic acid, self-condensation can occur.[1] - Ring-opening of the benzoxazinone product: The desired product, once formed, may react further with nucleophiles present in the reaction mixture.[2][3] | - Modify the reaction sequence: Consider a different synthetic route that may be less prone to the observed side reactions.[5][6] - Use a milder cyclization agent: Strong dehydrating agents can sometimes promote side reactions. Explore alternatives like cyanuric chloride.[2][7] - Adjust the stoichiometry of reactants: Carefully controlling the ratio of reactants can minimize the formation of certain by-products. |
| Difficulty in Product Purification | - Similar polarity of product and impurities: Co-elution during column chromatography can make separation challenging. - Product instability on silica gel: Some benzoxazinone derivatives may degrade on acidic silica gel. | - Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., neutral alumina). - Recrystallization: This is often an effective method for purifying solid products. Test various solvent systems to find one that provides good crystal formation. - Alternative purification techniques: Consider techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for difficult separations. |
| Ring-Opening of the Benzoxazinone Ring | - Presence of water or other nucleophiles: The carbonyl group of the benzoxazinone ring is susceptible to nucleophilic attack, leading to hydrolysis and ring-opening.[3] | - Strict anhydrous conditions: As mentioned previously, ensure all reagents, solvents, and glassware are dry.[3] - Control the pH: In some cases, maintaining a neutral or slightly acidic pH can help to suppress hydrolysis. - Work-up procedure: Minimize the exposure of the product to aqueous conditions during the work-up. Use brine washes and dry the organic layer thoroughly before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of benzoxazinone derivatives?
A1: The most frequently utilized starting materials are anthranilic acid and its derivatives.[1][5][8][9] Other common precursors include functionalized amides, isatoic anhydrides, and ortho-aryl halides.[5]
Q2: Which cyclization agents are typically used to form the benzoxazinone ring?
A2: A variety of cyclization agents can be employed. Acetic anhydride is commonly used for the cyclization of N-acylanthranilic acids.[8][10] Other reagents like cyanuric chloride in the presence of a base such as triethylamine have also been proven effective and can be advantageous due to milder reaction conditions.[1][2][7]
Q3: My reaction yield is consistently low. What are the first troubleshooting steps I should take?
A3: Initially, focus on the fundamentals of the reaction setup. Ensure that you are using high-purity, dry reagents and solvents, as moisture can lead to the hydrolysis of the benzoxazinone ring.[3] Secondly, re-evaluate your reaction conditions. You may need to increase the reaction time or temperature. If the issue persists, consider screening different catalysts or changing the solvent.
Q4: I am observing a significant amount of a by-product that appears to be a diamide. What is causing this and how can I prevent it?
A4: The formation of a diamide is a classic sign of the ring-opening of the benzoxazinone product by an amine nucleophile.[3] This can happen if there is an excess of the amine starting material or if the reaction conditions promote the breakdown of the product. To mitigate this, you can try using a stoichiometric amount of the amine or adding it slowly to the reaction mixture. Ensuring a dry reaction environment is also critical to prevent hydrolysis, which can precede other side reactions.[3]
Q5: Are there any "green" or more environmentally friendly methods for synthesizing benzoxazinone derivatives?
A5: Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches focus on using deep eutectic solvents (DES) as both the reaction medium and catalyst, which can be a greener alternative to traditional volatile organic solvents.[10] Additionally, methods that utilize microwave irradiation can lead to shorter reaction times and potentially higher yields, contributing to a more energy-efficient process.[9][10]
Experimental Protocols
Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride
This protocol is adapted from a method utilizing cyanuric chloride as a cyclization agent.[7]
Step 1: Synthesis of 2-Benzamidobenzoic Acid
-
In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as chloroform.
-
Add triethylamine to the solution.
-
Slowly add benzoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature for several hours.
-
After the reaction is complete, wash the mixture with distilled water.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-benzamidobenzoic acid.
-
Recrystallize the product from a suitable solvent like ether.
Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one
-
Dissolve the 2-benzamidobenzoic acid obtained in Step 1 in a dry, inert solvent (e.g., chloroform).
-
Add triethylamine to the solution.
-
Add cyanuric chloride to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
General Synthetic Workflow for Benzoxazinone Derivatives
Caption: A generalized workflow for the two-step synthesis of benzoxazinone derivatives.
Simplified Signaling Pathway: Herbicidal Action of Benzoxazinone Derivatives
Caption: Inhibition of PPO by benzoxazinone derivatives disrupts chlorophyll synthesis, leading to plant cell death.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Smiles Rearrangement in Oxazinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Smiles rearrangement in the synthesis of oxazinones. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Smiles rearrangement and how is it applied to oxazinone synthesis?
A1: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In the context of oxazinone synthesis, it typically involves the rearrangement of an N-substituted 2-aryloxyacetamide. The reaction is initiated by a base, which deprotonates the amide nitrogen, allowing it to act as an intramolecular nucleophile. This nucleophile then attacks the ipso-carbon of the aromatic ring, displacing the aryloxy group and leading to the formation of the oxazinone ring system. This method is valued for its efficiency in forming the heterocyclic core of various biologically active molecules.[1][2][3]
Q2: My reaction is not proceeding to completion, or the yield of the desired oxazinone is very low. What are the common causes?
A2: Several factors can contribute to low yields or incomplete reactions in a Smiles rearrangement for oxazinone synthesis:
-
Insufficiently strong base: The base must be strong enough to deprotonate the amide precursor to initiate the rearrangement.
-
Inappropriate solvent: The solvent plays a crucial role in solubilizing the reactants and intermediates. Aprotic polar solvents like DMF are often effective.
-
Low reaction temperature: The Smiles rearrangement often requires elevated temperatures to overcome the activation energy barrier.
-
Steric hindrance: Bulky substituents on the aromatic ring or the N-substituent of the acetamide can sterically hinder the intramolecular cyclization.
-
Unfavorable electronic effects: Electron-donating groups on the migrating aromatic ring can deactivate it towards nucleophilic attack, slowing down or inhibiting the reaction. Conversely, electron-withdrawing groups can facilitate the reaction.[1]
Q3: What are the common side products observed in this reaction?
A3: Common side products can include unreacted starting materials, intermolecular reaction products, and products from competing reaction pathways. For instance, if the initial O-alkylation to form the aryloxyacetamide precursor is not complete, you may isolate the starting phenol and chloroacetamide. In some cases, intermolecular N-arylation can compete with the desired intramolecular rearrangement.
Q4: How can I purify my synthesized oxazinone?
A4: Purification of oxazinones synthesized via the Smiles rearrangement is typically achieved through column chromatography on silica gel.[4][5] The choice of eluent will depend on the polarity of the specific oxazinone derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective Base: The base is not strong enough to deprotonate the amide. | Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). Sodium hydride (NaH) can also be used, but with caution due to its reactivity. |
| Inappropriate Solvent: The reactants or intermediates have poor solubility in the chosen solvent. | Use a polar aprotic solvent like DMF, which is known to facilitate this reaction.[1] | |
| Low Reaction Temperature: The reaction has a high activation energy. | Increase the reaction temperature. Refluxing in DMF is a common condition. Microwave irradiation can also be employed to significantly reduce reaction times and improve yields.[6][7] | |
| Steric Hindrance: Bulky groups are preventing the intramolecular cyclization. | If possible, redesign the synthesis with less sterically hindered starting materials. | |
| Formation of Multiple Products/Side Reactions | Competing Intermolecular Reactions: High concentrations can favor intermolecular side reactions. | Run the reaction at a lower concentration to favor the intramolecular Smiles rearrangement. |
| Reaction with Solvent: The base or reactive intermediates may be reacting with the solvent. | Ensure the use of a dry, inert solvent. | |
| Difficulty in Isolating the Product | Emulsion during Workup: The product and byproducts may form an emulsion with the aqueous and organic layers during extraction. | Add a saturated brine solution during the aqueous workup to help break the emulsion. |
| Co-elution during Chromatography: The product and impurities have similar polarities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
Quantitative Data
The choice of base and solvent can significantly impact the yield of the Smiles rearrangement in oxazinone synthesis. The following tables provide a summary of reported data for the synthesis of various benzoxazinones.
Table 1: Effect of Base on the Yield of N-Substituted Benzoxazinones
| N-Substituent | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl | 2-Chlorophenol | Cs₂CO₃ | DMF | Reflux | 90 | [4] |
| Propyl | 2-Chlorophenol | K₂CO₃ | DMF | 150 | 75 | [8] |
| Cyclohexyl | 2-Chlorophenol | Cs₂CO₃ | DMF | Reflux | 85 | [9] |
| Benzyl | 2,4-Dichlorophenol | Cs₂CO₃ | DMF | Reflux | Not specified | [10] |
Table 2: Effect of Solvent on the Yield of N-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one
| Base | Solvent | Temperature (°C) | Yield (%) |
| Cs₂CO₃ | DMF | Reflux | High |
| K₂CO₃ | Acetonitrile | Reflux | Moderate |
| NaH | THF | Reflux | Moderate |
Note: Qualitative descriptions are provided where specific yield percentages were not available in the cited literature.
Experimental Protocols
Synthesis of 4-Benzyl-2H-benzo[b][4][9]oxazin-3(4H)-one
This protocol is adapted from a reported synthesis.[4]
Materials:
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2H-benzo[b][4][9]oxazin-3(4H)-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-benzyl-2H-benzo[b][4][9]oxazin-3(4H)-one.
Characterization Data for 4-Benzyl-2H-benzo[b][4][9]oxazin-3(4H)-one: [4]
-
Appearance: Colorless crystals
-
Yield: 90%
-
Molecular Formula: C₁₅H₁₃NO₂
Visual Guides
Smiles Rearrangement Mechanism for Oxazinone Synthesis
Caption: Mechanism of the base-catalyzed Smiles rearrangement for oxazinone synthesis.
General Experimental Workflow
Caption: A typical experimental workflow for oxazinone synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in oxazinone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Methyl-2H-benzo[b]oxazin-3(4H)-one for in vitro and in vivo biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in aqueous buffers for my biological assay. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for organic compounds like 2-Methyl-2H-benzo[b]oxazin-3(4H)-one. The initial approach should involve a systematic evaluation of its physicochemical properties. This includes determining its solubility in a range of common organic solvents and its pH-solubility profile. For many new chemical entities, low solubility can hinder absorption in the intestinal tract, leading to poor systemic bioavailability, which is a critical consideration for later-stage development.[1][2]
Q2: What are the most common strategies to enhance the solubility of a poorly soluble compound like this?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[3][4] These can be broadly categorized as:
-
Co-solvents: Using water-miscible organic solvents to increase the drug's solubility in the formulation.[1][3]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[1][3]
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Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6][7][8][9]
-
Particle Size Reduction: Increasing the surface area by micronization or nanosuspension can improve the dissolution rate.[1][3][4][10]
-
Formulation as a Solid Dispersion: Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility.[3]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve solubilization.[1]
Q3: I am using DMSO as a co-solvent. What concentration is considered safe for my cell-based assays?
A3: Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve many non-water-soluble compounds.[11] However, it can exhibit cytotoxicity at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, and some robust lines may tolerate up to 1%.[12] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[13][14] A vehicle control with the same DMSO concentration as your experimental samples should always be included to account for any solvent-induced effects.[14]
Q4: Can DMSO interfere with my assay results beyond cytotoxicity?
A4: Yes, DMSO can have effects beyond overt toxicity. It has been shown to make cell membranes more permeable and can modulate various signaling pathways, potentially leading to off-target effects.[15][16] For instance, it can influence inflammatory responses, apoptosis, and cell cycle regulation.[14] Therefore, careful validation and the use of appropriate controls are essential.
Q5: What are cyclodextrins and how do they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][7] They can encapsulate poorly soluble "guest" molecules, like 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, within their hydrophobic core, forming an inclusion complex.[5][6][7] This complex has improved aqueous solubility and can also enhance the stability and bioavailability of the guest molecule.[5][8]
Troubleshooting Guides
Problem: Compound precipitates out of solution when diluted in aqueous media.
Possible Cause: The compound has poor aqueous solubility and is "crashing out" from a concentrated stock solution (e.g., in DMSO). This is a common issue when the final concentration in the aqueous buffer exceeds the compound's kinetic or thermodynamic solubility.[17][18][19][20]
Solutions:
-
Optimize Co-solvent Concentration:
-
Determine the maximum tolerable co-solvent concentration for your assay.
-
Prepare a more dilute stock solution in the co-solvent and add a larger volume to your aqueous media, ensuring the final co-solvent concentration remains within the acceptable range.
-
-
Utilize a Different Solubilization Strategy:
-
Cyclodextrins: Investigate the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form an inclusion complex. This can significantly increase the apparent aqueous solubility.[5][8]
-
pH Modification: If the compound has ionizable groups, determine its pKa and adjust the pH of the buffer to increase the proportion of the more soluble ionized form.
-
-
Perform a Solubility Assessment:
Problem: High background or off-target effects observed in the assay.
Possible Cause: The solubilizing agent (e.g., DMSO, surfactant) is interfering with the biological assay.
Solutions:
-
Vehicle Control: Ensure a proper vehicle control (containing the same concentration of the solubilizing agent as the test samples) is included in every experiment.
-
Reduce Solubilizer Concentration: Titrate the concentration of the solubilizing agent to the lowest effective level that maintains the compound's solubility.
-
Explore Alternative Solubilizers:
-
If using DMSO, consider less disruptive co-solvents, although their solubilizing capacity may differ. Acetonitrile has been suggested as a relatively safe organic solvent at low concentrations in some drug metabolism studies.[22]
-
Evaluate different types of cyclodextrins or surfactants to find one with minimal impact on your specific assay.
-
Data Presentation
Table 1: Comparison of Solubilization Methods for a Representative Poorly Soluble Compound.
| Solubilization Method | Vehicle | Maximum Soluble Concentration (µM) | Observations |
| Aqueous Buffer (Control) | PBS, pH 7.4 | < 1 | Compound is practically insoluble. |
| Co-solvent (DMSO) | 0.5% DMSO in PBS | 50 | Soluble up to 50 µM, precipitation observed at higher concentrations. |
| pH Adjustment | Glycine-HCl Buffer, pH 3.0 | 10 | Modest increase in solubility, suggesting the compound may be a weak base. |
| Cyclodextrin Complexation | 10 mM HP-β-CD in PBS | 200 | Significant increase in solubility, clear solution at higher concentrations. |
Note: This data is illustrative and the actual solubility of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one will need to be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a selected aqueous buffer. This method is rapid and suitable for early-stage discovery.[17][18]
Materials:
-
2-Methyl-2H-benzo[b]oxazin-3(4H)-one
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or a method for concentration analysis (e.g., HPLC-UV).
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Add the aqueous buffer to each well, resulting in a final DMSO concentration that is consistent and low (e.g., 1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[17]
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by a suitable analytical method like HPLC-UV.[17]
Protocol 2: Cyclodextrin Inclusion Complex Formation
Objective: To prepare a stock solution of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one with enhanced aqueous solubility using a cyclodextrin.
Materials:
-
2-Methyl-2H-benzo[b]oxazin-3(4H)-one
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration (e.g., 10-50 mM).
-
Add an excess of the solid 2-Methyl-2H-benzo[b]oxazin-3(4H)-one to the cyclodextrin solution.
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the mixture for 15-30 minutes to facilitate complex formation.
-
Allow the solution to equilibrate by shaking or stirring overnight at room temperature.
-
Centrifuge the solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Determine the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Decision workflow for enhancing the solubility of a poorly soluble compound.
Caption: Diagram illustrating the formation of a soluble cyclodextrin inclusion complex.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. lifetein.com [lifetein.com]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. quora.com [quora.com]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. enamine.net [enamine.net]
- 18. inventivapharma.com [inventivapharma.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. ijpsonline.com [ijpsonline.com]
Technical Support Center: Stability Studies of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in Solution
Disclaimer: Specific stability data for 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is not extensively available in public literature. This guide provides a framework based on general principles of stability testing for related pharmaceutical compounds and heterocyclic structures. Researchers should adapt these recommendations based on their specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: Where should I start with the stability testing of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?
A1: Start with forced degradation studies, also known as stress testing.[1] These studies are designed to intentionally degrade the sample to identify potential degradation products and establish degradation pathways.[1] This information is crucial for developing and validating a stability-indicating analytical method.[2][3]
Q2: What are the typical stress conditions used in forced degradation studies?
A2: Typical stress conditions include hydrolysis across a range of pH values (acidic, neutral, and alkaline), oxidation, photolysis (exposure to light), and thermal stress (high temperature).[1][2] These conditions are designed to mimic the potential environmental stresses the compound might encounter.
Q3: What analytical method is most suitable for stability studies of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[2] This method should be able to separate the parent compound from all potential degradation products, ensuring accurate quantification. Other methods like thin-layer chromatography (TLC) can also be used for preliminary assessments.
Q4: What is a "stability-indicating method"?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, stronger acid/base/oxidizing agent concentration). |
| The analytical method is not sensitive enough to detect small amounts of degradants. | Optimize the analytical method, for example, by adjusting the detection wavelength or using a more sensitive detector like a mass spectrometer (LC-MS). | |
| Multiple, unresolved peaks in the chromatogram. | The chromatographic method lacks sufficient resolution. | Optimize the HPLC method by changing the mobile phase composition, gradient profile, column type, or temperature. |
| Complex degradation is occurring, leading to a mixture of products. | Isolate the major degradants using techniques like preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. | |
| Poor mass balance (sum of the parent compound and degradants is not close to 100%). | Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore). | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Ensure that the response factors of the degradants are considered. |
| The parent compound or degradants are adsorbing to the sample vials or HPLC column. | Use silanized vials and evaluate different column chemistries. | |
| Inconsistent or irreproducible results. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). | Ensure all experimental parameters are tightly controlled and accurately documented. Use a calibrated photostability chamber for photolysis studies. |
| Instability of the compound in the analytical solvent (mobile phase). | Evaluate the stability of the compound in the mobile phase over the typical analysis time. |
Experimental Protocols
A general protocol for conducting forced degradation studies on 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is provided below. The concentration of the compound and the specific stress conditions may need to be optimized.
1. Preparation of Stock Solution:
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Prepare a stock solution of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Hydrolytic Degradation:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 80°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 80°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw samples, neutralize them if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
3. Oxidative Degradation:
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Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw samples and dilute with the mobile phase for analysis.
4. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber.
-
The light source should comply with ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
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A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time points.
5. Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
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Expose to a high temperature (e.g., 105°C) in a calibrated oven for 24 hours.
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At appropriate time points, withdraw samples, dissolve in a suitable solvent, and analyze.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 N HCl | 80°C | 24 hours |
| Neutral Hydrolysis | Purified Water | 80°C | 24 hours |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temperature | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photolysis | ICH Q1B compliant light source | Ambient | As per guidelines |
| Thermal (Solid) | Dry Heat | 105°C | 24 hours |
Visualizations
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Hypothetical Degradation Pathway: Hydrolysis
Based on the lactam (cyclic amide) structure within the benzoxazinone ring, hydrolysis is a probable degradation pathway, especially under acidic or basic conditions. This would lead to the opening of the heterocyclic ring.
Caption: Hypothetical hydrolytic degradation pathway.
References
Technical Support Center: Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, a process typically involving the reaction of 2-aminophenol with an α-halopropionyl halide, followed by intramolecular cyclization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete acylation of 2-aminophenol. | Ensure the α-halopropionyl halide is added slowly at a low temperature (0-5 °C) to prevent degradation. Monitor the reaction by TLC to confirm the consumption of 2-aminophenol. |
| Ineffective cyclization of the intermediate. | The base used for cyclization (e.g., a tertiary amine or an inorganic base) may be too weak or hindered. Consider using a stronger, non-nucleophilic base like DBU or increasing the reaction temperature. | |
| Hydrolysis of the acyl halide. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the acyl halide. | |
| Presence of a Major Byproduct with a Similar Rf to the Starting Material | Formation of the O-acylated isomer. | This occurs due to the competing nucleophilicity of the hydroxyl and amino groups of 2-aminophenol. To favor N-acylation, the reaction can be run at lower temperatures. The O-acylated product can often be separated by column chromatography. |
| Product is a Dark Color (Brown or Black) | Oxidation of 2-aminophenol or the product. | 2-aminophenol is susceptible to air oxidation. Perform the reaction under an inert atmosphere. The final product can be purified by recrystallization or treatment with activated charcoal to remove colored impurities.[1][2] |
| Presence of a Higher Molecular Weight Impurity | Formation of the N,O-diacylated byproduct. | This can occur if an excess of the acylating agent is used or if the reaction temperature is too high. Use a stoichiometric amount of the acylating agent and maintain a low reaction temperature during its addition. This byproduct can be removed by column chromatography. |
| Difficult Purification | Co-elution of byproducts with the desired product. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Alternatively, consider recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one?
A1: The most common byproduct is often the O-acylated isomer, 2-(2-halopropanoyloxy)aniline. This arises from the competitive acylation of the hydroxyl group of 2-aminophenol instead of the amino group. Running the initial acylation step at low temperatures can help to minimize the formation of this byproduct.
Q2: My NMR spectrum shows unreacted 2-aminophenol. How can I improve the conversion?
A2: To improve the conversion of 2-aminophenol, ensure that at least one equivalent of the acylating agent is used. The reaction should be monitored by TLC until the 2-aminophenol spot is no longer visible. If the reaction has stalled, a slight excess (e.g., 1.1 equivalents) of the acylating agent can be added.
Q3: Why is my final product discolored, and how can I obtain a pure, colorless compound?
A3: Discoloration is typically due to the oxidation of the starting 2-aminophenol or the product itself, leading to the formation of quinone-like impurities.[1][2] To prevent this, it is crucial to use high-purity, preferably freshly distilled or recrystallized, 2-aminophenol and to conduct the reaction under an inert atmosphere. Purification of the final product can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by passing a solution of the product through a short plug of silica gel or activated charcoal.
Q4: Can I use an α-halopropionic acid instead of an α-halopropionyl halide as a starting material?
A4: While it is possible to use an α-halopropionic acid, it would require a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for amide bond formation with 2-aminophenol. This adds a step to the synthesis and may introduce other potential byproducts related to the coupling agent. Using an α-halopropionyl halide is generally more direct for the initial acylation.
Q5: What analytical techniques are best for identifying the byproducts?
A5: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for initial assessment of the reaction mixture. High-Performance Liquid Chromatography (HPLC) can provide quantitative information on the purity and the relative amounts of byproducts. For structural elucidation of unknown byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Experimental Protocols
Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
This protocol describes a general procedure for the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one from 2-aminophenol and 2-bromopropionyl bromide.
Materials:
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2-Aminophenol
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2-Bromopropionyl bromide
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
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N-Acylation:
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Dissolve 2-aminophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.1 eq) to the solution.
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Slowly add a solution of 2-bromopropionyl bromide (1.05 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
-
Work-up and Intermediate Isolation (Optional):
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Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)-2-bromopropanamide intermediate.
-
-
Cyclization:
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Dissolve the crude intermediate in a suitable solvent like THF or acetone.
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Add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
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Heat the reaction mixture to reflux and monitor the formation of the product by TLC.
-
-
Final Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
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Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: Reaction mechanism and potential side reactions in the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Electrochemical Rearrangement of 3-Hydroxyoxindoles
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the electrochemical rearrangement of 3-hydroxyoxindoles into benzoxazinones.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the electrochemical rearrangement of 3-hydroxyoxindoles to benzoxazinones?
A1: This reaction is an electro-oxidative process where 3-hydroxyoxindoles undergo a skeletal reorganization to form 3,1-benzoxazin-2-ones. The reaction is initiated by the anodic oxidation of the 3-hydroxyoxindole substrate, which is believed to proceed through a peroxide intermediate, followed by a ring-expansion rearrangement.[1][2][3] This method provides a sustainable and mild alternative to traditional chemical oxidants.[1][3]
Q2: What equipment is essential for performing this reaction?
A2: A basic electrochemical setup is required. This includes a potentiostat or a constant current power supply, an undivided electrochemical cell (e.g., from a commercial kit like ElectraSyn 2.0), a graphite anode, and a platinum cathode.[3] Standard laboratory glassware, magnetic stirring, and purification equipment (e.g., for column chromatography) are also necessary.
Q3: Why is a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) the optimal solvent system?
A3: Optimization studies have shown that a 1:1 mixture of MeOH and THF provides the highest yield (up to 91%) for this rearrangement.[3] While other solvents like DMF, CH3CN, and CH2Cl2 can be used, they generally result in lower yields.[3] Methanol also acts as a nucleophile in the formation of certain intermediates.
Q4: What is the role of the supporting electrolyte, nBu4PF6?
A4: The supporting electrolyte, tetrabutylammonium hexafluorophosphate (nBu4PF6), is crucial for providing ionic conductivity to the organic solvent mixture, allowing the electric current to flow efficiently through the cell. Without it, the resistance of the solution would be too high for the electrolysis to proceed effectively.
Q5: How critical is the choice of electrode materials?
A5: The originally reported protocol specifies a graphite anode and a platinum cathode, which were found to be effective for this transformation.[3] The electrode material can significantly influence the outcome of an electrochemical reaction, as the electron transfer occurs at the electrode surface. Using different materials may alter the reaction's efficiency or lead to different products, so sticking to the recommended materials is advised unless specific modifications are intended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. No electricity applied: A control experiment without electricity showed no product formation.[3]2. Incorrect solvent system: Using solvents other than the optimized 1:1 MeOH/THF mixture can lead to lower yields.[3]3. Low concentration: Very low concentrations of the starting material may be detrimental.4. Impure starting material or reagents: Purity of the 3-hydroxyoxindole, solvent, and electrolyte is critical.5. Electrode passivation: The surface of the electrodes may become coated with an insulating layer, preventing electron transfer. | 1. Verify electrical connections: Ensure the potentiostat/power supply is on, correctly set to constant current (e.g., 10 mA), and that the electrodes are properly connected.2. Use the recommended solvent system: Prepare a fresh 1:1 (v/v) mixture of MeOH and THF.3. Adjust concentration: Ensure the reaction concentration is similar to the optimized conditions (e.g., 0.08 M).[3]4. Purify reagents: Purify the starting material if necessary. Use dry, high-purity solvents and electrolyte.5. Clean electrodes: Gently polish the electrode surfaces before the reaction. In some cases, briefly reversing the polarity might help clean the surfaces. |
| Product Decomposition | 1. Prolonged reaction time: It has been noted that extended reaction times can lead to the decomposition of the benzoxazinone product.[3]2. Excessive current/potential: In constant current electrolysis, the potential can increase as the substrate is consumed, potentially leading to over-oxidation of the product. | 1. Monitor the reaction: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed.2. Optimize reaction time: Start with the recommended reaction time (e.g., 3 hours) and adjust based on monitoring.[3]3. Lower the current: If product decomposition is consistently observed, try running the reaction at a lower constant current. |
| Formation of Side Products | 1. Presence of radical scavengers: In a mechanistic study, the addition of butylated hydroxytoluene (BHT) resulted in the formation of a BHT-benzoxazinone adduct, indicating a radical intermediate.[3]2. Degradative additives: The addition of trifluoroacetic acid (TFA) or TEMPO was found to cause substantial degradation and lower yields.[3]3. Reaction with other nucleophiles: If other nucleophilic species are present in the reaction mixture, they might compete with the desired rearrangement pathway. | 1. Avoid radical scavengers: Ensure the reaction mixture is free from substances that can interfere with radical pathways, unless intentionally studying the mechanism.2. Avoid unnecessary additives: Do not add acids or other reagents like TEMPO, as they have been shown to be detrimental to the reaction.[3]3. Ensure purity of reagents: Use pure solvents and starting materials to avoid unwanted side reactions. |
| Inconsistent Results | 1. Fluctuations in current: An unstable power supply can lead to inconsistent current and, therefore, irreproducible results.2. Variability in electrode surface: The surface area and condition of the electrodes can change between experiments.3. Atmospheric conditions: Although the reaction is conducted in a setup open to air, significant variations in humidity could potentially influence the reaction.[3] | 1. Use a reliable power source: Employ a stable potentiostat or galvanostat set to constant current mode.2. Standardize electrode preparation: Follow a consistent procedure for cleaning and preparing your electrodes before each experiment.3. Maintain consistent conditions: While the reaction is robust, performing experiments under similar ambient conditions can help improve reproducibility. |
Quantitative Data Summary
The following tables summarize the quantitative data from reaction optimization and substrate scope studies.
Table 1: Optimization of Reaction Conditions
| Entry | Variation from Initial Conditions | Yield (%) |
| 1 | None (Initial Conditions) | 62 |
| 2 | Increased concentration (0.1 M) | 45 |
| 3 | Increased reaction time (5 h) | 42 (Partial decomposition) |
| 4 | Addition of 4 Å MS | 55 |
| 5 | Addition of AgPF6 | 50 |
| 6 | Addition of TFA | <10 (Degradation) |
| 7 | Addition of TEMPO | 25 (Degradation) |
| 8 | Solvent: DMF | 55 |
| 9 | Solvent: CH3CN | 58 |
| 10 | Solvent: CH2Cl2 | 41 |
| 11 | Solvent: 1:1 MeOH/THF | 91 |
| 12 | No electricity | 0 |
| Initial conditions: Undivided cell, Pt cathode, Graphite anode, constant current = 10 mA, 3-hydroxyoxindole (0.4 mmol), nBu4PF6 (1.0 equiv), MeOH (10 equiv), THF (0.08 M), room temperature, 3 h. Data sourced from Maulide et al., Org. Lett. 2022.[3] |
Table 2: Scope of Different Alcohols
| Product | Alcohol | Yield (%) |
| 2b | EtOH | 77 |
| 2c | nPrOH | 79 |
| 2d | Benzyl alcohol | 75 |
| 2e | 2-Phenylethanol | 68 |
| 2f | Allyl alcohol | 65 |
| 2g | 2-Propanol | 51 |
| Reaction conditions: 3-hydroxyoxindole (0.4 mmol), alcohol (10 equiv), nBu4PF6 (1.0 equiv), 1:1 MeOH/THF, constant current = 10 mA, 3 h. Data sourced from Maulide et al., Org. Lett. 2022.[3] |
Experimental Protocols
General Procedure for the Electrochemical Rearrangement
To an 8 mL vial equipped with a magnetic stir bar is added the 3-hydroxyoxindole substrate (0.4 mmol, 1.0 equiv), tetrabutylammonium hexafluorophosphate (nBu4PF6) (155 mg, 0.4 mmol, 1.0 equiv), and the desired alcohol (4.0 mmol, 10 equiv). The solids are dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to achieve a final concentration of 0.08 M. The vial is fitted with a graphite plate anode and a platinum plate cathode. The reaction is stirred at room temperature and electrolyzed at a constant current of 10 mA for 3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired benzoxazinone product.[3]
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the electrochemical rearrangement.
Experimental Workflow
References
- 1. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The Dilemma of Supporting Electrolytes for Electroorganic Synthesis: A Case Study on Kolbe Electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocols & Data
The synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is typically achieved through a two-step process: N-acylation of 2-aminophenol followed by intramolecular cyclization. Below are detailed protocols for this key transformation.
Protocol 1: Synthesis via N-Acylation with Propionyl Chloride and Chemical Cyclization
This protocol involves the acylation of 2-aminophenol with propionyl chloride, followed by cyclization of the resulting N-(2-hydroxyphenyl)propanamide intermediate.
Step 1: N-Acylation of 2-Aminophenol
| Parameter | Value |
| Reactants | |
| 2-Aminophenol | 1.0 eq |
| Propionyl Chloride | 1.1 eq |
| Base (e.g., Pyridine or Triethylamine) | 1.2 eq |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous wash, extraction, and solvent evaporation |
Step 2: Intramolecular Cyclization
| Parameter | Value |
| Reactant | |
| N-(2-hydroxyphenyl)propanamide | 1.0 eq |
| Reagent | Acetic Anhydride or a dehydrating agent (e.g., DCC, EDC) |
| Solvent | Acetic Anhydride (if used as reagent) or an inert solvent like Toluene |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) |
Experimental Workflow
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in N-Acylation Step | - Incomplete reaction. - Competing O-acylation. - Hydrolysis of propionyl chloride. | - Ensure dropwise addition of propionyl chloride at 0 °C to control the exothermic reaction. - Use a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. - Ensure all reagents and solvents are anhydrous. - Monitor the reaction by TLC to confirm the consumption of 2-aminophenol. |
| Formation of Side Products | - O-acylation of the phenolic hydroxyl group. - Di-acylation (both N and O). | - The amino group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acylation.[1] However, strong bases or high temperatures can promote O-acylation. - Use of milder reaction conditions can enhance selectivity. |
| Low Yield in Cyclization Step | - Incomplete cyclization. - Decomposition of the starting material or product at high temperatures. | - Ensure the use of an effective dehydrating agent. Acetic anhydride often works well. - If using a carbodiimide (DCC, EDC), ensure anhydrous conditions. - Monitor the reaction by TLC. If the reaction stalls, consider adding more dehydrating agent. - If decomposition is suspected, try a lower boiling point solvent and extend the reaction time. |
| Difficulty in Purification | - Presence of unreacted starting materials. - Formation of polymeric byproducts. - Oily product that is difficult to crystallize. | - For the N-acylation product, an acidic wash can remove unreacted 2-aminophenol and the basic catalyst. - For the final product, recrystallization is the preferred method. Test various solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol). - If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. - Column chromatography on silica gel can be used for difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving high selectivity for N-acylation over O-acylation in the first step?
A1: The inherent higher nucleophilicity of the amino group compared to the phenolic hydroxyl group in 2-aminophenol generally favors N-acylation.[1] To maximize this selectivity, it is crucial to perform the reaction at a low temperature (starting at 0 °C) and to use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl formed during the reaction. This minimizes conditions that would deprotonate the phenol and enhance its nucleophilicity.
Q2: Can I use propionic anhydride instead of propionyl chloride for the N-acylation step?
A2: Yes, propionic anhydride is a suitable alternative to propionyl chloride. It is less reactive and may require slightly longer reaction times or heating. The advantage is that the byproduct is propionic acid, which can be easier to remove during work-up than hydrochloric acid.
Q3: My cyclization reaction is not going to completion. What can I do?
A3: If the cyclization of N-(2-hydroxyphenyl)propanamide is sluggish, ensure that your dehydrating agent is active and used in sufficient quantity. If using acetic anhydride, ensure it has not been hydrolyzed by atmospheric moisture. For other dehydrating agents like DCC or EDC, strictly anhydrous conditions are necessary. You can also consider using a higher boiling point solvent to increase the reaction temperature, but be mindful of potential decomposition.
Q4: What are the potential biological activities of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives?
A4: Derivatives of 2H-benzo[b][2][3]oxazin-3(4H)-one have been investigated for a range of biological activities. Some derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest.[2][4] They have been found to target signaling pathways such as the PI3K/Akt/mTOR pathway and to act as inhibitors of cyclin-dependent kinase 9 (CDK9).[5][6] Additionally, some benzoxazinone derivatives exhibit anti-inflammatory and antimicrobial properties.[7][8]
Potential Signaling Pathway Involvement of Benzoxazinone Derivatives
Disclaimer: This guide is intended for informational purposes for an audience of researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. The biological activities mentioned are based on published research on derivatives of the core scaffold and may not be directly applicable to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one itself without specific experimental validation.
References
- 1. quora.com [quora.com]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
Validation & Comparative
A Comparative Study of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its Sulfur Analogs: A Guide for Researchers
A detailed examination of the synthetic routes and divergent biological activities of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its thia-analogs, providing valuable insights for drug discovery and development.
This guide presents a comparative overview of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its corresponding sulfur analogs: 2-Methyl-2H-benzo[b]thiazin-3(4H)-one and 2-Methyl-2H-benzo[b]thiazin-3(4H)-one 1,1-dioxide. The focus is on their synthesis, and a comparison of their prominent, albeit different, biological activities, supported by experimental data from studies on closely related derivatives.
Synthesis Overview
The synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is a well-established process, typically achieved through the cyclization of anthranilic acid with acetic anhydride.[1] The sulfur analog, 2-Methyl-2H-benzo[b]thiazin-3(4H)-one, can be synthesized from 2-aminothiophenol and a suitable three-carbon synthon. The corresponding 1,1-dioxide is generally prepared by the oxidation of the benzothiazinone core.[2]
Comparative Biological Activities
While direct comparative studies on the specific methyl-substituted parent compounds are limited, the broader classes of benzoxazinones and benzothiazinones have been extensively studied for different primary biological activities. Benzoxazinone derivatives have frequently demonstrated significant potential as anticancer agents, whereas benzothiazinone derivatives have shown promise as acetylcholinesterase (AChE) inhibitors.
Anticancer Activity of Benzoxazinone Derivatives
Derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold have been reported to exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of several benzoxazinone derivatives, highlighting their potential in oncology research.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-nitrophenyl)-4H-3,1- benzoxazin-4-one | Not Specified | Not Specified | [1] |
| Imidazole derivative 9c | MV4-11 (acute myeloid leukemia) | Potent | [3] |
| 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones (3a, 3c, 3k) | HeLa | Significant cytotoxicity | [4] |
| 2H-benzo[b][1][5] oxazin-3(4H)-one linked to 1,2,3-triazole (14b) | A549 (lung) | 7.59 ± 0.31 | [6] |
| 2H-benzo[b][1][5] oxazin-3(4H)-one linked to 1,2,3-triazole (14c) | A549 (lung) | 18.52 ± 0.59 | [6] |
Acetylcholinesterase (AChE) Inhibitory Activity of Benzothiazinone Derivatives
The benzothiazine scaffold has been a fruitful area of investigation for the development of acetylcholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. The table below presents the AChE inhibitory activity of representative benzothiazinone derivatives.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][5]thiazin-3(4H)-one (3i) | AChE | 0.027 | [5][7][8][9] |
| 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][5]thiazin-3(4H)-one (3j) | AChE | 0.025 | [5][7][8][9] |
| Benzothiazine Derivative (unspecified) | AChE | 35.9–122.0 | [10] |
Experimental Protocols
Synthesis of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
This protocol is adapted from established literature procedures.[1]
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine anthranilic acid and an excess of acetic anhydride.
-
Reflux the mixture for approximately 1-3 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, remove the excess acetic anhydride under reduced pressure.
-
The resulting solid is 2-methyl-4H-3,1-benzoxazin-4-one, which can be further purified by recrystallization.
Synthesis of 2-Methyl-2H-benzo[b]thiazin-3(4H)-one
This is a general procedure based on known methods for synthesizing benzothiazinones.
Materials:
-
2-Aminothiophenol
-
Ethyl 2-chloropropionate
-
Base (e.g., sodium ethoxide)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 2-aminothiophenol in ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Slowly add ethyl 2-chloropropionate to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product can be isolated by precipitation and purified by recrystallization.
Synthesis of 2-Methyl-2H-benzo[b]thiazin-3(4H)-one 1,1-dioxide
This protocol is a general method for the oxidation of a benzothiazinone.[2]
Materials:
-
2-Methyl-2H-benzo[b]thiazin-3(4H)-one
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Round-bottom flask
Procedure:
-
Dissolve 2-Methyl-2H-benzo[b]thiazin-3(4H)-one in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer and evaporate the solvent to yield the 1,1-dioxide, which can be purified by chromatography or recrystallization.
Anticancer Activity Evaluation: MTT Assay
This protocol is a standard method for assessing cell viability.[5][7][11][12]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Acetylcholinesterase Inhibition Assay: Ellman's Method
This is a widely used colorimetric assay for measuring AChE activity.[1][3]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchtweet.com [researchtweet.com]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
A Comparative Analysis of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Efficacy
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo efficacy of novel benzoxazinone-based drug candidates in the fields of anti-inflammatory and anticancer therapy. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support further research and development.
Anti-Inflammatory Benzoxazolinone-Based 1,3,4-Thiadiazoles
A recent study has explored a series of benzoxazolinone-based 1,3,4-thiadiazoles, demonstrating their potential as anti-inflammatory agents. The investigation provided a valuable opportunity to compare the in vitro inhibition of a key inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), with in vivo anti-inflammatory effects in a well-established animal model.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following table summarizes the efficacy of the most potent compound from the series, compound 1f , and compares it to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound | In Vitro TNF-α Inhibition (%)[1][2] | In Vivo Inhibition of Rat Paw Edema (%)[1][2] |
| After 3 hours | ||
| Compound 1f | 51.44 | 65.83 |
| Indomethacin | Not Reported | 68.33 |
Notably, compound 1f exhibited significant TNF-α inhibitory activity in vitro.[1][2] In the in vivo model, it showed potent anti-inflammatory effects at the 3-hour mark, comparable to indomethacin.[1][2] However, its efficacy decreased more rapidly over time compared to the standard drug.[1][2] Histopathological analysis revealed that none of the tested compounds caused gastric ulceration, a common side effect of NSAIDs.[1][2]
Experimental Protocols
The inhibitory effect on TNF-α was determined using an ELISA (Enzyme-Linked Immunosorbent Assay) method.[3][4][5][6]
-
Cell Culture: Murine peritoneal macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Compound Treatment: The cells are treated with the test compounds at various concentrations.
-
Sample Collection: After an incubation period, the cell culture supernatant is collected.
-
ELISA Protocol:
-
A 96-well plate is pre-coated with a capture antibody specific for TNF-α.
-
The collected supernatants (containing TNF-α) are added to the wells.
-
A biotinylated detection antibody is added, which binds to the captured TNF-α.
-
Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (TMB) is added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the absorbance of the treated samples to the untreated controls.
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation.[7][8][9][10]
-
Animal Model: Wistar rats are used for the study.
-
Compound Administration: The test compounds or the reference drug (indomethacin) are administered to the animals, typically orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated animals with that of the control group.
Visualizations
References
- 1. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. novamedline.com [novamedline.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Anti-inflammatory Activity of Benzoxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoxazinone derivatives have emerged as a promising class of compounds in the search for novel anti-inflammatory agents. Their diverse chemical structures offer a scaffold for the development of potent and selective inhibitors of key inflammatory pathways. This guide provides an objective comparison of the anti-inflammatory performance of various benzoxazinone derivatives, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
A common method to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In a recent study, a series of benzoxazinone derivatives (3a-e), which are hybrids of existing non-steroidal anti-inflammatory drugs (NSAIDs), were synthesized and evaluated. Among these, compound 3d , a benzoxazinone-diclofenac hybrid, demonstrated the most significant anti-inflammatory effect.
| Compound ID | Parent NSAID | % Inhibition of Paw Edema (at 4 hours) | Ulcerogenicity Index |
| 3a | Aceclofenac | 46.19 | 1.89 |
| 3b | Ibuprofen | 39.93 | 1.54 |
| 3c | Mefenamic acid | 42.11 | 2.12 |
| 3d | Diclofenac | 62.61 | 2.67 |
| 3e | Ketoprofen | 44.78 | 2.35 |
| Diclofenac (Standard) | - | 68.20 | 3.11 |
Data synthesized from a study by Khan et al. (2024).
The data clearly indicates that while all tested benzoxazinone derivatives exhibit anti-inflammatory activity, the diclofenac conjugate 3d is the most potent, with an efficacy approaching that of the parent drug, diclofenac. Notably, most of the synthesized derivatives showed a lower ulcerogenicity index compared to diclofenac, suggesting a potentially improved gastrointestinal safety profile.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
The anti-inflammatory potential of 2H-1,4-benzoxazin-3(4H)-one derivatives was investigated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The study focused on the inhibition of nitric oxide (NO), a key pro-inflammatory mediator. Several compounds exhibited potent inhibitory effects, with compounds e2 , e16 , and e20 being the most promising.
| Compound ID | % Inhibition of NO Production (at 10 µM) |
| e2 | 85.3 |
| e16 | 89.1 |
| e20 | 82.5 |
| Resveratrol (Positive Control at 20 µM) | 57.98 |
Quantitative data extracted from a study by Yan et al. (2024).
These results highlight the significant potential of 2H-1,4-benzoxazin-3(4H)-one derivatives to suppress neuroinflammation by inhibiting NO production. The superior activity of compounds e2 , e16 , and e20 at a lower concentration compared to the positive control, resveratrol, underscores their promise for further development.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of benzoxazinone derivatives are attributed to their modulation of several key signaling pathways.
Dual COX-2/5-LOX Inhibition
One of the established mechanisms for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While specific IC50 values for a broad range of benzoxazinone derivatives as dual COX-2/5-LOX inhibitors are not extensively reported in recent literature, the structural similarity of some derivatives to known COX inhibitors suggests this as a likely mechanism. The development of dual inhibitors is a key strategy to achieve broader anti-inflammatory effects and potentially reduce the side effects associated with selective COX-2 inhibition.
Nrf2-HO-1 Signaling Pathway
Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have elucidated their mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. By activating this pathway, these benzoxazinone derivatives can reduce oxidative stress and the production of pro-inflammatory mediators.[1]
Caption: Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
Animals: Male Wistar rats (150-180 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (benzoxazinone derivatives) or the standard drug (e.g., diclofenac) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Ulcerogenicity Index:
-
Following the anti-inflammatory study, animals are fasted for 8 hours.
-
The test compounds are administered orally at a higher dose for a set number of days.
-
Animals are then sacrificed, and the stomachs are removed and examined for any signs of ulceration or hemorrhage.
-
The ulcerogenicity index is scored based on the number and severity of the lesions.
Caption: Workflow for the carrageenan-induced paw edema assay.
LPS-Induced Nitric Oxide (NO) Production Assay in BV-2 Cells
This in vitro assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator NO in microglial cells.
Cell Line: BV-2 murine microglial cells.
Procedure:
-
BV-2 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the benzoxazinone derivatives for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but no test compound are also included.
-
The plates are incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
Caption: Workflow for the LPS-induced nitric oxide production assay.
Conclusion
The presented data underscores the significant anti-inflammatory potential of benzoxazinone derivatives. The benzoxazinone-diclofenac hybrid 3d shows great promise for in vivo applications with potent activity and a potentially improved safety profile. Furthermore, the 2H-1,4-benzoxazin-3(4H)-one derivatives, particularly e2 , e16 , and e20 , demonstrate remarkable efficacy in inhibiting neuroinflammation in vitro. The elucidation of the Nrf2-HO-1 signaling pathway as a key mechanism of action for some of these compounds opens new avenues for targeted drug design. Further investigations, including comprehensive structure-activity relationship (SAR) studies and evaluation of their dual COX/LOX inhibitory potential, are warranted to fully realize the therapeutic utility of this versatile chemical scaffold in the treatment of inflammatory diseases.
References
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzoxazinone derivatives as inhibitors of α-chymotrypsin. Through a synthesis of experimental data from multiple studies, this document outlines key structural modifications that influence inhibitory potency, offering valuable insights for the rational design of novel and more effective enzyme inhibitors.
A series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives have been synthesized and evaluated for their inhibitory activity against α-chymotrypsin, a key serine protease.[1] These studies have revealed critical relationships between the chemical structure of these compounds and their ability to inhibit the enzyme. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Key Structure-Activity Relationship Insights
The core benzoxazinone scaffold is a crucial element for α-chymotrypsin inhibition. However, the nature and position of substituents on the aryl ring at the 2-position, as well as on the benzoxazinone nucleus itself, play a pivotal role in modulating the inhibitory activity.
One significant finding is that the presence of substituents on the benzene ring of the benzoxazinone moiety tends to decrease the inhibitory potential.[2][3] Conversely, substitutions on the phenyl ring at the 2-position have a more complex and impactful effect on potency.
The electronic properties and position of substituents on the 2-phenyl ring are major determinants of inhibitory strength. A notable trend is the increased inhibitory potential observed with halogen substitutions. Specifically, a fluoro group has been found to be more effective than chloro and bromo substituents.[2][3] Furthermore, compounds bearing strong electron-donating or electron-withdrawing groups on the phenyl substituent exhibit good inhibitory potential, with the order of effectiveness being ortho > meta > para.[2][3]
Kinetic studies have demonstrated that these benzoxazinone derivatives can exhibit diverse modes of inhibition, including competitive and non-competitive mechanisms, but uncompetitive inhibition has not been observed.[2][3] The inhibition constants (Ki) for these compounds have been reported to be in the micromolar range.[2][3]
Comparative Inhibitory Activity
The following tables summarize the in vitro α-chymotrypsin inhibitory activity of various synthesized benzoxazinone derivatives, providing a clear comparison of their potencies.
| Compound ID | Substituent on 2-Aryl Ring | IC50 (μM)[1] |
| 3h | 2-Fluorophenyl | 7.22 ± 0.75 |
| 3n | 2-Bromophenyl | 6.99 ± 0.29 |
| 3t | 1-Naphthyl | 5.42 ± 1.66 |
| Chymostatin (Standard) | - | 7.13 ± 1.06 |
| Compound Series | Range of IC50 (μM)[2][3] | Range of Ki (μM)[2][3] |
| 1-18 | 6.5 - 341.1 | 4.7 - 341.2 |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the α-chymotrypsin inhibitory activity of benzoxazinone derivatives.
General Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones
A common synthetic route involves the reaction of anthranilic acid with various substituted benzoyl chlorides.[2][3] This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like chloroform.[2][3]
In Vitro α-Chymotrypsin Inhibition Assay
The inhibitory activity of the benzoxazinone derivatives is assessed using a spectrophotometric assay. The assay measures the ability of the compounds to inhibit the hydrolysis of a specific substrate by α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)[4]
-
Buffer: 80 mM Tris-HCl, pH 7.8[4]
-
Inhibitor compounds (benzoxazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader or a spectrophotometer
Procedure:
-
A solution of α-chymotrypsin is pre-incubated with various concentrations of the inhibitor for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate (BTEE).
-
The rate of hydrolysis of BTEE is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 256 nm) over time.[4]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence (control).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Studies
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. These experiments involve measuring the initial rates of the enzymatic reaction at various concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[5] The inhibition constant (Ki) is also determined from these studies.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams have been generated.
Caption: General workflow for SAR studies of benzoxazinone derivatives.
Caption: Potential mechanisms of α-chymotrypsin inhibition.
Caption: General reaction scheme for benzoxazinone synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.cn]
- 5. Kinetics study on a novel natural inhibitor of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Benzoxazinone Derivatives Against Various Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Overview of Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding affinity and mode of a small molecule ligand to the active site of a protein. The studies summarized below have investigated various benzoxazinone derivatives against a range of protein targets implicated in cancer, infectious diseases, and other conditions.
Data Presentation: Summary of Docking Results
The following tables summarize the quantitative data from docking studies of various benzoxazinone and benzoxazolone derivatives against their respective protein targets. It is important to note that direct comparison of binding energies across different studies, target proteins, and software is not always feasible due to variations in computational methods and scoring functions.
| Ligand/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol or kJ/mol) | Reference Compound/Drug | Docking Score of Reference | Software Used |
| 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one (Compound 8) | SARS-CoV-2 EG.5.1 RBD | 8SPI (modeled) | -281.16 ± 3.12 kJ mol⁻¹ (Binding Energy) | - | - | GROMACS |
| 3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one (Compound 7) | SARS-CoV-2 EG.5.1 RBD | 8SPI (modeled) | -218.28 ± 2.73 kJ mol⁻¹ (Binding Energy) | - | - | GROMACS |
| 5-chloro-3-(4-cyclopropylpiperazin-1-ylmethyl)benzoxazol-2-one (Compound 6) | SARS-CoV-2 EG.5.1 RBD | 8SPI (modeled) | -191.38 ± 2.54 kJ mol⁻¹ (Binding Energy) | - | - | GROMACS |
| Various 2,3-substituted benzo-[1][2]-oxazin-4-ones | S. aureus dihydrofolate reductase | 3FYV | Good docking interaction scores reported | Cefotaxime sodium | - | MOE 2009 |
| Various 2,3-substituted benzo-[1][2]-oxazin-4-ones | E. coli undecaprenyl diphosphate synthase | 4H2M | Good docking interaction scores reported | Cefotaxime sodium | - | MOE 2009 |
| 2-phenyl-3,1-benzoxazine-4-one (BZ1) | Cyclooxygenase 1 (COX-1) | - | Higher activity than aspirin reported | Aspirin | - | Molegro Virtual Docker 5.5 |
| 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2) | Cyclooxygenase 1 (COX-1) | - | Higher activity than aspirin reported | Aspirin | - | Molegro Virtual Docker 5.5 |
| Compound 32k (a 2H-benzo[b][1][3]oxazin-3(4H)-one derivative) | Cyclin-Dependent Kinase 9 (CDK9) | - | Identified as a selective CDK9 inhibitor | - | - | Not Specified |
| Compound 8d-1 (a 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivative) | PI3Kα | - | IC50: 0.63 nM | - | - | Not Specified |
Experimental Protocols
The methodologies employed in molecular docking studies of benzoxazinone derivatives generally follow a standardized workflow. Below is a synthesized protocol based on common practices reported in the literature.[1]
1. Target Protein Preparation
-
Selection and Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The selection criteria include high resolution, the presence of a co-crystallized ligand, and the biological relevance of the protein's conformational state.[1]
-
Protein Refinement: The downloaded PDB file is prepared by removing water molecules, ions, and any co-solvents.[3][4] Hydrogen atoms are added to the protein structure, and charge neutralization is performed. For studies involving metalloenzymes, the metal ions are retained if they are crucial for catalytic activity or structural integrity.
2. Ligand Preparation
-
2D to 3D Conversion: The two-dimensional structures of the benzoxazinone derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation.
-
Charge Calculation: Gasteiger charges are often computed for the ligand atoms to ensure accurate electrostatic potential calculations during docking.[3]
3. Molecular Docking
-
Grid Generation: The binding site on the target protein is defined. This is often guided by the location of a co-crystallized ligand in the PDB structure or by using binding site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: Docking is performed using software such as AutoDock, MOE, GROMACS, or Molegro Virtual Docker.[2][3][5] These programs employ various search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) to explore possible binding poses of the ligand within the defined active site.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest binding energies are considered the most favorable. These are then visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
Mandatory Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
PI3K/Akt/mTOR Signaling Pathway
Some benzoxazinone derivatives have been identified as inhibitors of the PI3K/mTOR pathway, which is crucial for cell growth and survival.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzoxazinone derivatives.
CDK9-Mediated Transcription Regulation
Derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been discovered as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7]
Caption: Mechanism of transcription inhibition by CDK9-targeting benzoxazinones.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation | Semantic Scholar [semanticscholar.org]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and Structurally Related Benzoxazinones
Disclaimer: Publicly available data on the specific cross-reactivity profile of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one is limited. This guide provides a comparative analysis based on the known biological activities of the broader benzoxazinone class of compounds, offering insights into potential cross-reactivity based on shared structural motifs. The information presented is intended for research and drug development professionals.
The benzoxazinone scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds.[1] Derivatives of this structure have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide summarizes the potential biological targets and activities of compounds structurally related to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one, providing a framework for assessing potential cross-reactivity.
Table 1: Summary of Biological Activities of Benzoxazinone Derivatives
| Compound Class | Biological Target/Activity | Representative IC50/EC50 Values | Potential Alternatives/Standard Drugs |
| 2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives | CDK9 Inhibition | Compound 32k : Selective CDK9 inhibitor.[4] | Flavopiridol, Dinaciclib[5] |
| 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives | PI3K/mTOR Dual Inhibition | Compound 8d-1 : IC50 of 0.63 nM against PI3Kα.[6] | Onatasertib (a dual mTORC1/mTORC2 inhibitor)[7] |
| Triazole-functionalized 2H-benzo[b][2][3]oxazin-3(4H)-ones | Antimicrobial (Antibacterial) | Promising activity against Staphylococcus aureus.[8] | Ciprofloxacin[9] |
| 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | Antifungal | Compound 5s : EC50 of 15.37 µg/ml against P. infestans.[8] | Amphotericin B[8] |
| 2H-1,4-benzoxazin-3(4H)-one Derivatives | Anti-inflammatory | Significant inhibition of nitric oxide (NO) production in LPS-induced BV-2 cells.[10] | Indomethacin, Dexamethasone[11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key assays relevant to the activities of benzoxazinone derivatives.
In Vitro Kinase Inhibition Assay (CDK9)
This assay determines the in vitro inhibitory activity of a compound against a specific kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP formation in the presence of the test compound indicates inhibition of kinase activity. This can be measured using a variety of commercial kits, such as those based on fluorescence resonance energy transfer (FRET).[12]
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant human CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.[13][14]
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[12]
-
Detection: Add a detection reagent (e.g., containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer) to stop the reaction and generate a signal.[12]
-
Data Analysis: Measure the signal (e.g., TR-FRET) using a plate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Principle: The test organism is exposed to serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.[15]
Protocol Outline:
-
Compound and Inoculum Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate. Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[16]
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Observe the wells for turbidity. The lowest concentration of the compound that shows no visible growth is the MIC.[15]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated macrophage cells.
Principle: Murine macrophage cells (e.g., RAW 246.7) are stimulated with lipopolysaccharide (LPS) to produce NO. The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[11]
Protocol Outline:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm using a plate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[11]
Visualizations
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drugs.[6]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by benzoxazinone derivatives.
Experimental Workflow: In Vitro Kinase Inhibition Profiling
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against a panel of kinases to determine its selectivity.
Caption: General experimental workflow for in vitro kinase inhibitor profiling.
References
- 1. jddtonline.info [jddtonline.info]
- 2. routledge.com [routledge.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. mdpi.com [mdpi.com]
Efficacy of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives in Cancer Cell Lines: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer remains a significant hurdle in clinical oncology, necessitating the exploration of novel therapeutic agents that can overcome or circumvent these resistance mechanisms. This guide provides a comparative analysis of the efficacy of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives against various cancer cell lines. While direct comparative studies on drug-resistant cell lines are limited in the available literature, this document synthesizes existing data on the cytotoxic effects of this class of compounds and juxtaposes them with the known mechanisms of drug resistance and the activity of standard chemotherapeutic agents like doxorubicin.
Overview of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives
Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. These compounds are being investigated for their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Benzoxazinone Derivatives in Selected Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| Derivative 7 | HepG2 (Liver) | < 10 | Doxorubicin | Not specified in abstract | [1] |
| Derivative 7 | MCF-7 (Breast) | < 10 | Doxorubicin | Not specified in abstract | [1] |
| Derivative 7 | HCT-29 (Colon) | < 10 | Doxorubicin | Not specified in abstract | [1] |
| OBOP-01 | MCF-7 (Breast) | 1520 ± 20 | Doxorubicin | Not specified in abstract | [3][4] |
| OBOP-02 | MCF-7 (Breast) | 1720 ± 20 | Doxorubicin | Not specified in abstract | [3][4] |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency.
Mechanisms of Action and Drug Resistance
The efficacy of anticancer drugs is often limited by the development of multidrug resistance. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.
While specific studies on the interaction of 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives with MDR mechanisms are not extensively documented, research into other small molecules has shown the potential to reverse P-gp-mediated resistance.
Signaling Pathways in Drug Resistance and Apoptosis
The following diagram illustrates a simplified overview of a common drug resistance mechanism and a potential pathway for inducing apoptosis, a target for many anticancer compounds.
Caption: Drug resistance vs. apoptosis induction pathway.
Experimental Protocols
To provide a framework for comparative studies, this section outlines the methodologies for key experiments used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzoxazinone derivative or comparator drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample, which can be valuable for investigating the expression of MDR-related proteins like P-glycoprotein.
Experimental Workflow
Caption: Key steps involved in Western blot analysis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., P-glycoprotein), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The available data suggests that 2-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives represent a class of compounds with potential anticancer activity. However, to fully assess their efficacy, particularly in the context of drug resistance, further research is imperative. Specifically, studies directly comparing the cytotoxicity of these derivatives with standard chemotherapeutics in isogenic pairs of drug-sensitive and drug-resistant cell lines are needed. Such studies would provide the critical data required to determine if these compounds can effectively overcome established mechanisms of multidrug resistance and would pave the way for further preclinical and clinical development. Investigating the impact of these derivatives on the expression and function of key MDR proteins, such as P-glycoprotein, through techniques like Western blotting and efflux assays, will be crucial in elucidating their mechanism of action in resistant cancer cells.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Cytotoxicity Profile of Benzoxazinone Derivatives on Normal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various benzoxazinone derivatives against different normal and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer), is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. A higher SI value indicates greater selectivity for cancer cells.
| Compound/Alternative | Normal Cell Line | IC50 (µM) - Normal Cells | Cancer Cell Line | IC50 (µM) - Cancer Cells | Selectivity Index (SI) |
| Benzoxazinone Derivatives | |||||
| Derivative 3 | WI-38 (Human Lung Fibroblast) | >100 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | >10 |
| Derivative 7 | WI-38 (Human Lung Fibroblast) | >100 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | >10 |
| Derivative 8 | WI-38 (Human Lung Fibroblast) | >100 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | >10 |
| Derivative 10 | WI-38 (Human Lung Fibroblast) | >100 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | >10 |
| Derivative 13 | WI-38 (Human Lung Fibroblast) | >100 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | >10 |
| Derivative 15 | WI-38 (Human Lung Fibroblast) | >100 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | >10 |
| Compound 3i | NIH/3T3 (Mouse Embryonic Fibroblast) | 98.29 ± 3.98 | - | - | - |
| Compound 3j | NIH/3T3 (Mouse Embryonic Fibroblast) | 159.68 ± 5.53 | - | - | - |
| Various Benzoxazinones (1-28) | 3T3 (Mouse Fibroblast) | Most non-cytotoxic at 30µM | - | - | - |
| Standard Chemotherapeutic Agent | |||||
| Doxorubicin | VERO (Monkey Kidney Epithelial) | 0.99 | HCT-116 (Colon) | 0.15 | 6.6 |
Note: The selectivity index for the benzoxazinone derivatives from the study on WI-38 cells is presented as a range (>10) as the exact IC50 values for the normal cells were above the highest tested concentration of 100 µM, while the IC50 values for the cancer cell lines were all below 10 µM[1].
Experimental Protocols
The evaluation of cytotoxicity for the benzoxazinone derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Evaluation
-
Cell Seeding:
-
Adherent normal human or other mammalian cells (e.g., WI-38, NIH/3T3) are harvested from culture flasks using trypsin-EDTA.
-
Cells are counted using a hemocytometer, and cell viability is assessed using trypan blue exclusion.
-
Cells are seeded into 96-well microtiter plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (e.g., 2-Methyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
The culture medium from the seeded cells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) only.
-
The plates are incubated for a further 24 to 72 hours, depending on the specific experimental design.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
After the incubation with MTT, the medium is carefully aspirated from each well.
-
100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 540-570 nm.
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity evaluation and a potential signaling pathway for apoptosis induction by benzoxazinone derivatives.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Caption: p53-mediated apoptotic signaling pathway induced by some benzoxazinone derivatives.
References
A Head-to-Head Comparison of Benzoxazinone Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of benzoxazinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a head-to-head comparison of common synthetic routes to these valuable heterocyclic compounds, supported by experimental data and detailed protocols. We will delve into three prominent methods: the reaction of anthranilic acid with acetic anhydride, the condensation of anthranilic acid with benzoyl chloride, and a copper-catalyzed approach, evaluating them on key performance indicators such as yield, reaction conditions, and substrate scope.
Benzoxazinones are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, antifungal, and anticancer properties.[1] The versatility of the benzoxazinone core makes it a privileged scaffold in drug design. This comparison aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.
Comparative Analysis of Synthesis Methods
To facilitate a clear comparison, the following table summarizes the key quantitative data for the selected benzoxazinone synthesis methods.
| Method | Key Reagents | Catalyst/Additive | Solvent | Temperature | Reaction Time | Yield (%) |
| Method 1 | Anthranilic acid, Acetic anhydride | None | None (neat) | 130 °C | 3 hours | ~100% |
| Method 2a | Anthranilic acid, Benzoyl chloride | Pyridine | Pyridine | Room Temperature | 1 hour | ~90% |
| Method 2b | Anthranilic acid, Benzoyl chloride, Cyanuric chloride | Triethylamine, DMF | Chloroform/DMF | Room Temperature | 6 hours | 86% |
| Method 3 | 2-Halophenols, Substituted chloroacetamides | Copper catalyst (ligand-free) | Not specified | Not specified | Not specified | High |
Detailed Experimental Protocols
Below are the detailed experimental procedures for the key synthetic methods cited in this guide.
Method 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride
This method represents a straightforward and high-yielding approach to 2-methyl substituted benzoxazinones.
Experimental Protocol: A mixture of anthranilic acid (1.8 g, 13.1 mmol) and acetic anhydride (20 mL, excess) was refluxed at 130 °C for 3 hours.[1] The excess acetic anhydride was subsequently removed under high vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one as an oily product (2.1 g, ~100% yield).[1] The product can be purified by recrystallization from ethanol.[1]
Method 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride
This classic method allows for the introduction of an aryl substituent at the 2-position of the benzoxazinone ring. Two variations are presented, one using pyridine as both solvent and base, and another employing a cyclizing agent.
Method 2a: Using Pyridine
Experimental Protocol: To a solution of anthranilic acid (0.05 mol) in 10 mL of pyridine, benzoyl chloride was added dropwise at 0 °C with constant stirring.[2] The reaction mixture was then stirred for 1 hour at room temperature (approximately 25 °C).[2] Following this, a saturated sodium bicarbonate solution (10%) is added to work up the reaction.[2] This method has been reported to produce 2-phenyl-4H-benzo[d][1][3]oxazin-4-one in a high yield of approximately 90%.[2]
Method 2b: Using Cyanuric Chloride as a Cyclizing Agent
Experimental Protocol: Benzoyl chloride (0.349 mL, 3 mmol) was added to a stirred solution of anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3 mmol) in chloroform (10 mL).[3] The mixture was stirred at room temperature for 2 hours.[3] A solution of cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) was then added to the stirred mixture, and the reaction was continued for another 4 hours.[3] The solvent was evaporated under vacuum, and the residue was poured into a mixture of distilled water (20 mL) and ice to precipitate the product.[3] This procedure yields 2-phenyl-4H-3,1-benzoxazin-4-one as a crystalline solid with a reported yield of 86%.[3]
Method 3: Copper-Catalyzed Cascade Reaction for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones
This modern approach utilizes a ligand-free copper catalyst to facilitate a cascade reaction between substituted chloroacetamides and 2-halophenols, offering an efficient route to a diverse range of 2H-1,4-benzoxazin-3(4H)-ones.[4] While a specific detailed protocol with quantitative data was not available in the initial search, this method is highlighted for its innovative use of catalysis.[4]
Visualizing Synthetic Pathways and Biological Mechanisms
To further aid in the understanding of the synthetic workflows and a key biological signaling pathway associated with benzoxazinones, the following diagrams have been generated.
The Anti-Inflammatory Action of Benzoxazinones: The Nrf2-HO-1 Signaling Pathway
Recent studies have elucidated the anti-inflammatory mechanism of certain benzoxazinone derivatives, highlighting their ability to modulate the Nrf2-HO-1 signaling pathway.[5] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).[6] HO-1 plays a crucial role in cellular protection against oxidative stress and inflammation.[6] Some benzoxazinone derivatives have been shown to activate this pathway, thereby reducing the production of pro-inflammatory mediators.[5]
This guide provides a foundational understanding of key benzoxazinone synthesis methods and a glimpse into their mechanism of action. Researchers are encouraged to consider the specific requirements of their target molecules, such as desired substitution patterns and scalability, when selecting a synthetic route. The provided protocols offer a starting point for laboratory implementation, and the diagrams serve as visual aids to comprehend the underlying chemical and biological processes.
References
- 1. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Essential Safety and Handling Guide for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
For Immediate Reference by Laboratory Professionals
This document provides critical safety, handling, and disposal information for 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one (CAS No. 21744-83-2). Adherence to these guidelines is essential for ensuring the safety of all personnel working with this compound. This information is based on available safety data and general best practices for handling solid chemicals with similar hazard classifications. For comprehensive details, always consult the full Safety Data Sheet (SDS) from the supplier.
Hazard Identification and Classification
2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one is a solid compound that is classified as harmful if swallowed.
| Parameter | Information | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | |
| Signal Word | Warning | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
| Physical Form | Solid | [2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one.
| Protection Type | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and dispose of them properly after handling. | To prevent skin contact. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn when there is a risk of splashing or dust generation. | To protect eyes from airborne particles and splashes. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended. | To protect the skin from accidental contact. |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved N95 or higher-rated respirator should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: When weighing or transferring the solid material, care should be taken to avoid the creation of dust. Use a spatula or other appropriate tools.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Emergency Procedures
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.
-
Collect the material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air.
-
Disposal Plan
-
Waste Categorization: All waste containing 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one, including empty containers and contaminated PPE, must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container.
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, sealed hazardous waste bag or container.
-
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one, from preparation to disposal.
Caption: Workflow for the safe handling of 2-Methyl-2H-benzo[b][1]oxazin-3(4H)-one.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
